3-Chloro-2-methyl-4-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKBXITZBLAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513789 | |
| Record name | 3-Chloro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64863-10-1 | |
| Record name | 3-Chloro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-2-methyl-4-nitroaniline CAS number 64863-10-1
An In-Depth Technical Guide to 3-Chloro-2-methyl-4-nitroaniline (CAS: 64863-10-1)
Compound Overview and Significance
This compound, identified by CAS Number 64863-10-1, is a substituted aromatic amine.[1][2][3] As a niche chemical intermediate, its structure, featuring chloro, methyl, nitro, and amino functional groups, makes it a valuable building block in targeted organic synthesis.[4] While not a widely commercialized end-product, its utility lies in multi-step synthetic pathways aimed at producing complex molecules, particularly within the pharmaceutical and agrochemical research sectors. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, including diazotization of the amine, nucleophilic substitution of the chlorine, and reduction of the nitro group. This guide provides a technical deep-dive into its properties, a plausible and mechanistically sound synthetic route, robust analytical methodologies for its characterization, and essential safety protocols for its handling.
Physicochemical and Computed Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key identifiers and computed properties for this compound are summarized below.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonym | 2-Amino-6-chloro-5-nitrotoluene | PubChem[2] |
| CAS Number | 64863-10-1 | PubChem[2] |
| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[2][4][5] |
| Molecular Weight | 186.60 g/mol | PubChem[2][4] |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)--INVALID-LINK--[O-])N | PubChem[2] |
| InChIKey | AKXKBXITZBLAAQ-UHFFFAOYSA-N | PubChem[2] |
| Computed XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Heavy Atom Count | 12 | PubChem[2] |
Synthesis Strategy and Experimental Protocol
While multiple synthetic routes may exist, a logical and efficient pathway to this compound involves the direct electrophilic chlorination of 2-methyl-4-nitroaniline. This approach is favored due to the commercial availability of the starting material and the predictable nature of the electrophilic aromatic substitution reaction based on the directing effects of the existing substituents.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Mechanistic Rationale: The Role of Directing Groups
The success of this synthesis hinges on the directing effects of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. It donates electron density into the ring, stabilizing the carbocation intermediate (sigma complex) when the electrophile attacks at the positions ortho or para to it.
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring.
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.
In 2-methyl-4-nitroaniline, the positions are numbered relative to the amino group (C1). The methyl is at C2 and the nitro at C4. The position para to the amino group is occupied by the nitro group. The two ortho positions are C2 (occupied by methyl) and C6. The most powerful activating group, the amine, therefore strongly directs the incoming electrophile (Cl⁺) to the C6 position. This position is also meta to the deactivating nitro group, making it electronically favorable. A patent for a similar reaction confirms that reacting 2-methyl-4-nitroaniline with a chlorinating agent like t-butyl hypochlorite can yield the chlorinated product.[6]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for aniline chlorination.[6] Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol).
-
Add a suitable solvent such as toluene (100 mL) to dissolve the starting material.[6] The reaction is preferably carried out in a neutral solvent.[6]
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve t-butyl hypochlorite (8.5 g, 78.8 mmol, 1.2 equivalents) in 20 mL of toluene.
-
Add the t-butyl hypochlorite solution dropwise to the stirred aniline solution over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly add 50 mL of a 10% aqueous sodium bisulfite solution to quench any remaining t-butyl hypochlorite.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is critical, especially for its use in drug development.[7] A multi-technique approach is recommended for comprehensive characterization.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of non-volatile compounds.[7] A reverse-phase C18 column is typically effective for separating aniline derivatives.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and combines it with mass-based detection for confident identification of both the main product and any impurities.[7] EPA Method 8131 outlines conditions for analyzing aniline derivatives by GC.[8]
Caption: A typical workflow for purity analysis using HPLC.
Protocol: Purity Determination by HPLC
-
System Preparation:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[7] For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by a UV scan.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL to create a stock solution.
-
Further dilute to a final concentration of approximately 0.1 mg/mL for injection.[7]
-
-
Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Record the chromatogram for at least 20 minutes to ensure all potential late-eluting impurities are observed.
-
Purity is calculated based on the relative area of the main peak versus the total area of all peaks in the chromatogram. A purity level of ≥97% is often considered acceptable for research purposes.[5]
-
Spectroscopic Methods for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic shifts and splitting patterns for the aromatic protons, the methyl protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₇ClN₂O₂).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Applications in Research and Development
This compound serves primarily as an intermediate or building block in organic synthesis.[4] While specific, large-scale applications are not widely documented, its utility can be inferred from the applications of structurally similar compounds. Isomeric chloro-nitroanilines are crucial intermediates in the manufacturing of azo dyes, pharmaceuticals, and other specialized organic compounds.[9][10][11] For instance, 2-chloro-4-nitroaniline is a known precursor in the synthesis of the molluscicide Niclosamide.[9][12] Therefore, this compound is a valuable synthon for researchers aiming to create novel compounds with potential biological activity in areas such as:
-
Pharmaceutical Development: As a scaffold for creating new chemical entities for screening against various disease targets.
-
Agrochemical Synthesis: As a precursor for novel herbicides, fungicides, or pesticides.
-
Materials Science: For the synthesis of specialized dyes or polymers.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions. The toxicological properties have not been fully investigated, demanding a cautious approach.[1]
| Hazard Information | Precautionary Statements |
| GHS Hazard Statements: | Prevention: |
| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P260: Do not breathe dust. |
| H373: May cause damage to organs through prolonged or repeated exposure. | P271: Use only outdoors or in a well-ventilated area. |
| H412: Harmful to aquatic life with long lasting effects. | P280: Wear protective gloves/protective clothing. |
| Signal Word: Danger | Storage & Disposal: |
| P405: Store locked up. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[1][13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[13] Avoid all skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particle filter.[13]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][13]
-
Keep the product away from heat, sparks, and sources of ignition.[13]
-
Store in a locked cabinet or area accessible only to authorized personnel.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If on Skin: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 64863-10-1|this compound|BLD Pharm [bldpharm.com]
- 5. Synthonix, Inc > 64863-10-1 | this compound [synthonix.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 13. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic and Safety Guide to 3-Chloro-2-methyl-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Foreword
This technical guide offers an in-depth analysis of the spectroscopic properties of 3-Chloro-2-methyl-4-nitroaniline (C₇H₇ClN₂O₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It provides a synthesized interpretation of expected spectroscopic data, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section includes not only data interpretation but also detailed, field-proven experimental protocols and the causal reasoning behind methodological choices. Our objective is to equip scientists with the foundational knowledge required for the accurate identification, characterization, and safe handling of this compound.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic amine. The spatial arrangement and electronic nature of its substituents—a chloro group, a methyl group, a nitro group, and an amino group—on the benzene ring create a unique electronic environment that dictates its chemical behavior and spectroscopic signature.
IUPAC Name: this compound[1] CAS Number: 64863-10-1[1] Molecular Formula: C₇H₇ClN₂O₂[1]
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 186.59 g/mol | PubChem[1] |
| Exact Mass | 186.0196052 Da | PubChem[1] |
| Appearance | Expected to be a colored crystalline solid | N/A |
| XLogP3 | 2.1 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the precise electronic environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the amine protons, the two aromatic protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group and electron-withdrawing nitro and chloro groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 7.8 | d | 1H | H-5 | Deshielded by the adjacent electron-withdrawing nitro group. Appears as a doublet due to coupling with H-6. |
| ~ 6.8 - 6.6 | d | 1H | H-6 | Shielded relative to H-5 by the ortho amino group. Appears as a doublet due to coupling with H-5. |
| ~ 5.0 - 4.5 | br s | 2H | -NH₂ | The amine protons are typically broad and their chemical shift is highly dependent on solvent and concentration. |
| ~ 2.4 - 2.2 | s | 3H | -CH₃ | The methyl group protons appear as a singlet in a typical aliphatic region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show seven distinct carbon signals corresponding to the six aromatic carbons and the one methyl carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 - 145 | C1 (-NH₂) | The carbon attached to the amino group is significantly shielded. |
| ~ 145 - 142 | C4 (-NO₂) | The carbon bearing the nitro group is deshielded. |
| ~ 135 - 132 | C2 (-CH₃) | Substituted aromatic carbon. |
| ~ 128 - 125 | C5 | Aromatic CH, deshielded by the adjacent nitro group. |
| ~ 125 - 122 | C3 (-Cl) | The carbon attached to chlorine shows a moderate deshielding effect. |
| ~ 118 - 115 | C6 | Aromatic CH, shielded by the ortho amino group. |
| ~ 20 - 15 | -CH₃ | Aliphatic methyl carbon. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Expertise & Experience:
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single deuterium signal for locking. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative; however, it is hygroscopic and its residual water peak can obscure signals.
-
Shimming: This is a critical step. An inhomogeneous magnetic field leads to broad, distorted peaks, making multiplicity analysis impossible. Automated shimming routines are standard, but manual adjustment is often required for optimal resolution.
-
Trustworthiness: The protocol is self-validating. The inclusion of an internal standard like Tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts, ensuring accuracy and reproducibility across different instruments.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for identifying the presence of key chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃ |
| 1630 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring |
| 1550 - 1490 | N=O Asymmetric Stretch | Nitro Group (-NO₂) |
| 1360 - 1300 | N=O Symmetric Stretch | Nitro Group (-NO₂) |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Data Collection: Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 186.
-
Isotopic Peak (M+2)⁺: Due to the presence of the ³⁷Cl isotope, a significant peak will be observed at m/z ≈ 188. The intensity ratio of the M⁺ to (M+2)⁺ peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.
-
Key Fragments: Fragmentation is expected to occur via loss of the nitro group, methyl group, or other characteristic pathways.
| m/z | Proposed Fragment |
| 186/188 | [C₇H₇ClN₂O₂]⁺ (Molecular Ion) |
| 171/173 | [M - CH₃]⁺ |
| 140/142 | [M - NO₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Proposed Fragmentation Pathway
Caption: A plausible EI fragmentation pathway for the molecule.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC Separation: Inject 1 µL of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: Start at ~70°C, hold for 1 minute, then ramp to 280°C at 15°C/min. This ensures good peak shape and elution.
-
-
MS Detection (EI): As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Ionization Method: Electron Ionization (EI) at 70 eV is standard. This high energy ensures reproducible fragmentation patterns, creating a "fingerprint" of the molecule.
-
Analyzer: A quadrupole analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is sensitive to the conjugated π-system.
Predicted UV-Vis Absorption
The spectrum is expected to show two main absorption bands characteristic of nitroanilines.
| λₘₐₓ (nm) | Transition Type | Chromophore |
| ~ 350 - 390 nm | π → π | Extended conjugated system involving the benzene ring, amino group, and nitro group. |
| ~ 240 - 270 nm | π → π | Benzene ring system. |
Expertise & Experience: The long-wavelength absorption is due to an intramolecular charge transfer (ICT) from the electron-donating amino group (donor) to the electron-withdrawing nitro group (acceptor) through the π-system. The position of this band is sensitive to solvent polarity; a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents.
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., Ethanol, Acetonitrile, or Dioxane).
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.). This is critical to ensure adherence to the Beer-Lambert Law.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 600 nm.
Safety and Handling
Based on data for related chloro-nitroaniline compounds, this compound should be handled with extreme caution as a potentially toxic substance.[2][3][4]
-
Primary Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2] May cause damage to organs through prolonged or repeated exposure.[2] Harmful to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only under a chemical fume hood.[3] Do not breathe dust.[2]
-
-
Handling and Storage:
-
First Aid Measures:
Conclusion
The spectroscopic profile of this compound is defined by its unique substitution pattern. ¹H and ¹³C NMR spectroscopy provide a detailed map of the C-H framework. IR spectroscopy confirms the presence of key functional groups including the amine, nitro, and aryl-chloride moieties. Mass spectrometry establishes the molecular weight and reveals a characteristic 3:1 isotopic pattern for chlorine, while UV-Visible spectroscopy highlights the extended electronic conjugation. This guide provides the necessary predictive data and robust protocols to enable researchers to confidently identify, characterize, and safely handle this compound.
References
Foundational Principles: A Symbiotic Approach to Structural Elucidation
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methyl-4-nitroaniline
This guide provides a detailed technical analysis of this compound (C₇H₇ClN₂O₂; Molar Mass: 186.59 g/mol ) using two cornerstone analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).[1] For researchers and professionals in drug development and chemical synthesis, understanding the spectroscopic signatures of such molecules is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond procedural outlines to explain the causal logic behind the spectral data, offering a practical framework for the characterization of complex substituted aromatic compounds.
The unambiguous identification of a molecule as structurally complex as this compound necessitates a multi-faceted analytical approach. While FT-IR spectroscopy excels at identifying the specific functional groups present through their characteristic vibrational frequencies, mass spectrometry provides the definitive molecular weight and reveals the molecule's structural backbone through controlled fragmentation.[2][3] Together, they form a powerful, self-validating system for structural elucidation.
The subject of our analysis, this compound, possesses a rich array of functional groups—a primary aromatic amine, a nitro group, a chloro substituent, and a methyl group—all attached to a benzene ring. Each of these moieties imparts a unique and identifiable signature on its FT-IR and mass spectra.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The specific frequencies of absorbed radiation are directly correlated to the types of chemical bonds and functional groups within the molecule, making it an invaluable tool for qualitative analysis.[4]
Experimental Protocol: Solid-State Analysis via KBr Pellet
The rationale for using the Potassium Bromide (KBr) pellet method is its infrared transparency and ability to produce high-quality spectra for solid samples, minimizing interference from solvents.
-
Sample Preparation: A small amount of this compound (approx. 1-2 mg) is finely ground with ~200 mg of spectroscopic grade KBr using an agate mortar and pestle. The objective is to disperse the analyte homogenously within the KBr matrix to reduce scattering effects.
-
Pellet Formation: The resulting powder is transferred to a pellet-pressing die and subjected to high pressure (approx. 8-10 tons) under vacuum to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is first collected. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, and ratioed against the background to yield the final absorbance/transmittance spectrum.
Predicted FT-IR Spectrum: A Functional Group Roadmap
The interpretation of the FT-IR spectrum relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups. For this compound, we anticipate the following key signals:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3500 & 3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium, Sharp (two bands) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 2850 - 2960 | C-H Stretch | Methyl Group (-CH₃) | Medium |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1585 - 1600 | C=C Stretch | Aromatic Ring | Medium |
| 1475 - 1550 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |
| 1400 - 1500 | C=C Stretch | Aromatic Ring | Medium |
| 1290 - 1360 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Very Strong |
| 1250 - 1335 | C-N Stretch | Aromatic Amine | Strong |
| 550 - 850 | C-Cl Stretch | Chloroalkane | Medium to Strong |
Causality and Insights:
-
Primary Amine Signature: The presence of two distinct, sharp peaks in the 3300-3500 cm⁻¹ region is a definitive marker for a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[5][6][7] This is a more reliable indicator than the N-H bend, which can sometimes overlap with aromatic C=C stretches.
-
Nitro Group Dominance: The two most intense bands in the spectrum are expected to be from the nitro group.[8][9] The strong dipole moment of the N-O bonds leads to very strong absorption for both the asymmetric (~1500 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches, making this functional group easy to identify.
-
Aromatic Substitution: While C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can sometimes indicate substitution patterns, the presence of the strongly electron-withdrawing nitro group can complicate these correlations.[8]
-
Fingerprint Region: The region from 1400 cm⁻¹ to ~600 cm⁻¹ is known as the fingerprint region.[10] It contains a complex series of absorptions unique to the molecule's overall structure, including C-C stretches, C-H bends, and the C-Cl stretch. While individual assignments here are difficult, the overall pattern is highly reproducible and serves as a unique identifier for the compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation, a "blueprint" of its chemical structure. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and effective technique.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on differences in boiling point and interactions with the column's stationary phase.
-
Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2]
-
Fragmentation: The high energy of the EI process imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals. This fragmentation occurs in predictable ways based on bond strengths and fragment stability.
-
Mass Analysis & Detection: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
Predicted Mass Spectrum: Deciphering the Fragmentation Puzzle
The resulting mass spectrum is a plot of relative ion abundance versus m/z. Its interpretation is a process of logical deduction, starting with the highest m/z values.
-
The Molecular Ion (M⁺•): The molecular formula C₇H₇ClN₂O₂ gives a monoisotopic mass of 186.02 Da .[1] A crucial feature will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the spectrum will show a molecular ion peak at m/z 186 (for molecules containing ³⁵Cl) and an "M+2" peak at m/z 188 (for molecules with ³⁷Cl), with the m/z 188 peak having roughly one-third the intensity of the m/z 186 peak.[11][12] This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of the most stable carbocations and radical species. For nitroaromatic compounds, characteristic losses involve the nitro group.
-
Loss of Nitro Group (-NO₂): A very common fragmentation pathway is the cleavage of the C-N bond to lose a neutral nitro radical (•NO₂, 46 Da).
-
m/z 186 → m/z 140 [M - NO₂]⁺
-
-
Loss of Nitric Oxide (-NO): An alternative pathway involves rearrangement and loss of a neutral nitric oxide radical (•NO, 30 Da). This is common for aromatic nitro compounds.
-
m/z 186 → m/z 156 [M - NO]⁺
-
-
Loss of Methyl Group (-CH₃): Cleavage of the methyl group from the aromatic ring results in the loss of a methyl radical (•CH₃, 15 Da).
-
m/z 186 → m/z 171 [M - CH₃]⁺
-
-
Loss of Chlorine (-Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da).
-
m/z 186 → m/z 151 [M - Cl]⁺
-
-
| Predicted m/z | Proposed Ion Structure / Identity | Neutral Loss |
| 186 / 188 | Molecular Ion [M]⁺• | - |
| 171 / 173 | [M - CH₃]⁺ | •CH₃ (15 Da) |
| 156 / 158 | [M - NO]⁺ | •NO (30 Da) |
| 151 | [M - Cl]⁺ | •Cl (35 Da) |
| 140 / 142 | [M - NO₂]⁺ | •NO₂ (46 Da) |
Conclusion: A Unified Spectroscopic Identity
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and confident structural characterization of this compound. FT-IR confirms the presence of the requisite primary amine, nitro, chloro, methyl, and aromatic functionalities. Mass spectrometry confirms the molecular weight (186.59 g/mol ), establishes the presence of a single chlorine atom via the M/M+2 isotopic pattern, and provides a logical fragmentation map consistent with the proposed structure. This integrated analytical workflow is essential for ensuring the identity and quality of key intermediates and final compounds in pharmaceutical and chemical research.
References
- 1. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 4. copbela.org [copbela.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. allreviewjournal.com [allreviewjournal.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 3-Chloro-2-methyl-4-nitroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2-methyl-4-nitroaniline in organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide synthesizes theoretical principles of solubility with experimental data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for its application. This document details the physicochemical properties of this compound, explores the anticipated effects of various organic solvents on its solubility, and presents a detailed, field-proven protocol for the experimental determination of its solubility.
Introduction: Understanding this compound
This compound is a substituted aromatic amine, a class of compounds with significant utility as intermediates in the synthesis of pharmaceuticals, dyes, and pigments. The specific arrangement of its functional groups—a chloro group, a methyl group, and a nitro group on an aniline backbone—imparts a unique combination of polarity, hydrogen bonding capability, and molecular size that dictates its behavior in solution. A thorough understanding of its solubility is paramount for its effective use in synthetic chemistry, enabling precise control over reaction kinetics, facilitating purification processes, and ensuring optimal formulation for various applications.
The molecular structure of this compound presents a fascinating case study in solubility. The polar amino (-NH2) and nitro (-NO2) groups are capable of hydrogen bonding, which would suggest solubility in polar solvents. However, the aromatic ring and the chloro (-Cl) and methyl (-CH3) substituents introduce significant nonpolar character. This duality governs its solubility profile, making a systematic investigation essential for its practical handling and application.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical to predicting its solubility. The following table summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 186.59 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 2.1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Polar Surface Area | 71.8 Ų | --INVALID-LINK--[1] |
The XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that while it has some affinity for nonpolar environments, its solubility in polar organic solvents is also likely to be significant.[1]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the Gibbs free energy of mixing. For dissolution to be favorable, the Gibbs free energy change (ΔG_mix) must be negative. This is influenced by both enthalpic (ΔH_mix) and entropic (ΔS_mix) factors.
The dissolution of a crystalline solid involves two key energetic steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the solute molecules are surrounded by and interact with solvent molecules.
For this compound, the interplay of its functional groups with different solvent types is key:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can donate a hydrogen bond, while the nitro group and the nitrogen of the amino group can accept hydrogen bonds. This suggests favorable interactions and potentially good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, N,N-Dimethylformamide - DMF): These solvents can accept hydrogen bonds and have significant dipole moments. They are expected to effectively solvate the polar regions of the molecule. Solvents like DMF are particularly effective at dissolving a wide range of organic compounds due to their high polarity.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The aromatic ring and the methyl and chloro substituents of this compound will contribute to its solubility in these solvents. However, the polar amino and nitro groups will be less effectively solvated, likely limiting overall solubility compared to polar solvents.
Estimated Solubility Profile Based on Structurally Related Compounds
| Compound | Solvent | Solubility | Source |
| 4-Chloro-3-nitroaniline | Ethanol | Very soluble | --INVALID-LINK--[2] |
| Ether | Soluble | --INVALID-LINK--[2] | |
| Chloroform | Soluble | --INVALID-LINK--[2] | |
| 2-Chloro-4-nitroaniline | Ethanol | Very soluble | --INVALID-LINK--[3] |
| Ether | Very soluble | --INVALID-LINK--[3] | |
| Acetic Acid | Very soluble | --INVALID-LINK--[3] | |
| 4-Chloro-2-nitroaniline | Ethanol | Very soluble | --INVALID-LINK--[4] |
| Ether | Very soluble | --INVALID-LINK--[4] | |
| Acetone | Slightly soluble | --INVALID-LINK--[4] | |
| 2-Methoxy-4-nitroaniline | NMP | High | --INVALID-LINK--[5] |
| DMSO | High | --INVALID-LINK--[5] | |
| Ethyl Acetate | Moderate | --INVALID-LINK--[5] | |
| Ethanol | Moderate | --INVALID-LINK--[5] | |
| Methanol | Moderate | --INVALID-LINK--[5] | |
| 2-Methyl-4-nitroaniline | Ethanol | Soluble (with heating) | - |
| Ethyl Acetate | Soluble | --INVALID-LINK--[6] |
Analysis and Extrapolation:
Based on the data from these related compounds, it is reasonable to predict that this compound will exhibit good solubility in polar organic solvents. The presence of the methyl group, compared to a hydrogen atom in the chloro-nitroanilines, may slightly increase its affinity for less polar solvents due to an increase in nonpolar surface area.
Expected Solubility Ranking (Highest to Lowest):
N,N-Dimethylformamide (DMF) > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Incubator shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-methyl-4-nitroaniline
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry and drug development.[1][2] The nuanced interplay of electronic effects from various substituents on the aniline ring dictates the molecule's physicochemical properties, metabolic stability, and pharmacological activity. This guide provides a detailed analysis of the electronic landscape of 3-Chloro-2-methyl-4-nitroaniline, a molecule featuring a complex array of substituents with competing and synergistic electronic influences. By dissecting the inductive and resonance effects of the chloro, methyl, nitro, and amino groups, this paper aims to offer a predictive framework for understanding the reactivity and potential applications of this and structurally related compounds in drug design.
Foundational Principles: Inductive and Resonance Effects
The electronic behavior of any substituted benzene ring is governed by two primary phenomena: the inductive effect and the resonance effect.[3]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between adjacent atoms.[4] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring. The inductive effect weakens with distance from the substituent.[3]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated π-system of the aromatic ring.[5] Substituents with lone pairs or π-bonds can donate electron density to the ring (+R effect) or withdraw electron density from it (-R effect).[4] Unlike the inductive effect, the resonance effect primarily influences the ortho and para positions.[6]
The overall electronic influence of a substituent is a vector sum of its inductive and resonance contributions. The dominant effect determines whether a group is ultimately activating or deactivating and dictates its directing influence in electrophilic aromatic substitution reactions.[7]
Deconstructing the Substituents in this compound
The subject molecule, this compound, presents a fascinating case study in competing electronic effects. The IUPAC name for this compound is this compound and its CAS number is 64863-10-1.[8] Let's analyze each substituent individually.
The Amino Group (-NH₂): A Potent Activator
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[9]
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring.[10] This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions.[11]
Overall Effect: The +R effect of the amino group is substantially stronger than its -I effect, making it a powerful activating group and an ortho, para-director.[7][10] This high reactivity makes aniline and its derivatives highly susceptible to electrophilic substitution.[12]
The Chloro Group (-Cl): A Deactivating Ortho, Para-Director
-
Inductive Effect (-I): As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, decreasing the overall electron density of the ring.[13]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring, donating electron density.[7]
Overall Effect: For halogens, the strong -I effect outweighs the weaker +R effect, making the chloro group a deactivator of the benzene ring towards electrophilic attack.[14] However, since the +R effect directs electron density to the ortho and para positions, the chloro group is paradoxically an ortho, para-director.[6][7]
The Methyl Group (-CH₃): A Weak Activator
-
Inductive Effect (+I): Alkyl groups, like methyl, are electron-donating through the sigma bonds due to hyperconjugation and a weak inductive effect.[3] This effect increases the electron density of the ring.
-
Resonance Effect: The methyl group does not have lone pairs or pi bonds to participate in resonance.
Overall Effect: The methyl group is a weak activating group and an ortho, para-director due to its +I effect.[7]
The Nitro Group (-NO₂): A Powerful Deactivator
-
Inductive Effect (-I): The nitro group is one of the strongest electron-withdrawing groups due to the high electronegativity of the nitrogen and oxygen atoms.[15]
-
Resonance Effect (-R): The nitro group can withdraw electron density from the benzene ring through resonance, delocalizing the pi electrons onto the oxygen atoms.[16] This effect is most pronounced at the ortho and para positions.[4]
Overall Effect: Both the -I and -R effects of the nitro group work in concert to strongly deactivate the ring towards electrophilic substitution.[17] This strong electron withdrawal makes the nitro group a meta-director.[4]
The Integrated Electronic Landscape of this compound
The overall electronic character of this compound is a complex summation of the individual substituent effects.
-
Activating vs. Deactivating Forces: The powerful activating +R effect of the amino group is counteracted by the strong deactivating -I and -R effects of the nitro group and the -I effect of the chloro group. The methyl group provides a minor activating contribution. Given the strength of the nitro group as an electron-withdrawing entity, the ring is expected to be significantly less reactive towards electrophilic substitution than aniline itself.
-
Directing Effects and Reactivity: The positions of the substituents relative to each other are crucial.
-
The amino group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.
-
The nitro group at C4 strongly deactivates the ring, especially at the ortho (C3, C5) and para (C1) positions relative to itself. Its presence at the para position to the amino group creates a "push-pull" system, which can lead to significant intramolecular charge transfer.[18]
-
The chloro group at C3 deactivates the ring but directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.
-
The methyl group at C2 weakly activates the ring and directs to its ortho (C1, C3) and para (C5) positions.
-
The interplay of these effects results in a highly polarized molecule. The electron-donating amino group and the electron-withdrawing nitro group in a para relationship create a strong dipole moment. The chloro and methyl groups further modulate the electron distribution and steric environment around the ring.
Implications for Drug Development
The electronic properties of substituted anilines have profound implications in a pharmaceutical context.
-
Metabolic Stability: Aniline-containing drugs can be susceptible to metabolic activation, leading to the formation of reactive metabolites and potential toxicity.[2][19] The electron density of the ring, modulated by substituents, influences the likelihood of oxidation by cytochrome P450 enzymes. The electron-withdrawing groups in this compound may decrease the susceptibility of the ring to oxidative metabolism compared to unsubstituted aniline.
-
pKa and Bioavailability: The basicity of the amino group is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. Electron-withdrawing groups decrease the basicity of the aniline nitrogen by delocalizing its lone pair, making it less available for protonation.[20][21] Therefore, this compound is expected to be a significantly weaker base than aniline.
-
Target Binding: The specific arrangement of electron-rich and electron-poor regions on the molecule, along with the steric profile, dictates its ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Experimental and Computational Approaches for Characterization
A comprehensive understanding of the electronic effects in molecules like this compound can be achieved through a combination of experimental and computational methods.
Hammett Equation and pKa Determination
The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[22][23] By measuring the pKa of the anilinium ion of this compound and comparing it to that of unsubstituted aniline, the additive effects of the chloro, methyl, and nitro groups can be quantified.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation of Solutions: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH). Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the aniline solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa can be determined from the pH at the half-equivalence point.
Spectroscopic Analysis
-
NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra are sensitive to the electron density at their respective positions. Electron-withdrawing groups will generally shift signals downfield (to higher ppm), while electron-donating groups will cause an upfield shift.
-
UV-Vis Spectroscopy: The electronic transitions in the molecule, particularly the intramolecular charge transfer from the amino group to the nitro group, can be characterized by UV-Vis spectroscopy. The position and intensity of the absorption maxima (λmax) are influenced by the substituents and the solvent polarity.[18]
Computational Chemistry
Density functional theory (DFT) and other quantum chemical methods can be used to calculate molecular properties such as electrostatic potential maps, orbital energies (HOMO/LUMO), and atomic charges.[24] These calculations provide a theoretical framework to visualize and quantify the electronic landscape of the molecule.
Conclusion
The electronic effects of the substituents in this compound create a complex and nuanced molecular environment. The potent electron-donating amino group is in direct opposition to the powerful electron-withdrawing nitro and chloro groups, with the methyl group providing a minor activating influence. This intricate balance of inductive and resonance effects governs the molecule's reactivity, basicity, and potential for biological activity. A thorough understanding of these fundamental principles, validated by experimental and computational methods, is paramount for the rational design and development of novel therapeutics based on the substituted aniline scaffold.
Visualizations
Data Summary
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -NH₂ | 1 | -I (Weak) | +R (Strong) | Activating | ortho, para |
| -CH₃ | 2 | +I (Weak) | None | Weakly Activating | ortho, para |
| -Cl | 3 | -I (Strong) | +R (Weak) | Deactivating | ortho, para |
| -NO₂ | 4 | -I (Strong) | -R (Strong) | Strongly Deactivating | meta |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biopartner.co.uk [biopartner.co.uk]
- 3. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. Substituents determine the reaction direction by resonance or inductive effect [ns1.almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. Why is the amino group in aniline ortho-para directing? | Filo [askfilo.com]
- 11. reddit.com [reddit.com]
- 12. Aniline - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. cresset-group.com [cresset-group.com]
- 20. quora.com [quora.com]
- 21. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 22. Hammett_equation [chemeurope.com]
- 23. Hammett equation - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
Navigating the Synthetic Landscape of 3-Chloro-2-methyl-4-nitroaniline: A Technical Guide for Researchers
Introduction: Unveiling a Versatile Synthetic Building Block
In the intricate world of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to designing novel molecules with tailored properties. 3-Chloro-2-methyl-4-nitroaniline, a substituted nitroaniline, represents a key intermediate with significant potential in the realms of medicinal chemistry, dye synthesis, and materials science. This technical guide provides an in-depth exploration of the core attributes of this molecule, its plausible synthetic pathways, and its potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development. While direct and extensive literature on this specific isomer is limited, this guide will leverage established chemical principles and data from closely related analogues to provide a comprehensive and insightful overview.
Molecular Profile and Physicochemical Properties
This compound possesses a unique arrangement of substituents on the aniline ring that dictates its reactivity and potential applications. The presence of an amino group, a nitro group, a chlorine atom, and a methyl group offers multiple avenues for synthetic transformations.
| Property | Value | Source |
| CAS Number | 6943-05-1 | PubChem[1] |
| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[1] |
| Molecular Weight | 186.59 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Amino-6-chloro-5-nitrotoluene | PubChem[1] |
The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and chloro groups creates a nuanced electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Proposed Synthetic Pathways: A Chemist's Perspective
While a definitive, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be postulated based on fundamental principles of aromatic chemistry and known transformations of similar molecules.
Pathway 1: Electrophilic Chlorination of 2-Methyl-4-nitroaniline
A logical approach involves the direct chlorination of the readily available starting material, 2-methyl-4-nitroaniline. The directing effects of the substituents play a crucial role in determining the regioselectivity of this reaction. The strongly activating amino group and the moderately activating methyl group would direct incoming electrophiles to the ortho and para positions.
A United States Patent (US 7,081,548 B2) describes a similar process for the chlorination of 2-methyl-4-nitroaniline to obtain 2-chloro-4-nitro-6-methylaniline, an isomer of the target compound.[2] This suggests that chlorination of 2-methyl-4-nitroaniline is a viable strategy, although controlling the position of chlorination to favor the 3-position would be a key challenge.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-methyl-4-nitroaniline in a suitable inert solvent (e.g., toluene, acetic acid) in a reaction vessel.[2]
-
Addition of Chlorinating Agent: At room temperature, add a chlorinating agent such as t-butyl hypochlorite or N-chlorosuccinimide portion-wise to the stirred solution.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution to remove any unreacted reagents and byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product would likely require purification by column chromatography to isolate the desired 3-chloro isomer from other potential isomers.
Potential Research Applications: A World of Possibilities
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with diverse biological activities and material properties.
Pharmaceutical Synthesis: A Scaffold for Drug Discovery
Substituted anilines are fundamental building blocks in the pharmaceutical industry. The reactive sites on this compound—the amino group, the nitro group, and the chloro group—can be selectively modified to generate a library of derivatives for drug screening.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a diamine derivative. This transformation opens up pathways to a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other scaffolds known for their therapeutic potential.
Caption: Reduction of the nitro group to form a versatile diamine intermediate.
-
Modification of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the formation of azo compounds.
Azo Dye Synthesis: Crafting Novel Chromophores
Azo dyes represent the largest class of synthetic colorants used in various industries. The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. This compound can serve as the diazo component in this reaction.
The presence of the chloro and nitro groups on the aniline ring can significantly influence the color and fastness properties of the resulting azo dyes.[3][4]
Experimental Workflow for Azo Dye Synthesis:
Caption: General workflow for the synthesis of an azo dye.
Protocol for Diazotization and Coupling:
-
Diazotization:
-
Suspend this compound in an acidic solution (e.g., HCl).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a coupling agent (e.g., β-naphthol) in an alkaline solution (e.g., NaOH).
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
The azo dye will precipitate out of the solution and can be collected by filtration, washed, and dried.
-
Materials Science: Building Blocks for Functional Materials
The unique electronic and structural features of this compound make it a potential candidate for the synthesis of novel organic materials. The presence of polarizable nitro and amino groups, along with the halogen substituent, could be exploited in the design of materials with interesting optical or electronic properties. For instance, derivatives of this compound could be investigated for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs).
Conclusion: A Promising Future in Chemical Synthesis
This compound stands as a promising, yet underexplored, synthetic intermediate. Its multifunctionality provides a rich platform for the generation of diverse molecular architectures. While specific, detailed research applications are not yet widely reported, the foundational principles of organic chemistry and the known utility of its isomers strongly suggest its potential value in pharmaceutical discovery, the development of novel colorants, and the creation of advanced materials. This guide serves as a foundational resource to inspire and inform future research into the applications of this versatile chemical entity. As researchers continue to explore the vast chemical space, it is likely that the unique properties of this compound will be harnessed to create innovative solutions across various scientific disciplines.
References
Methodological & Application
Synthesis of Azo Dyes Using 3-Chloro-2-methyl-4-nitroaniline: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 3-Chloro-2-methyl-4-nitroaniline as the diazo component. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the characterization and potential applications of the resulting dyes.
Introduction: The Versatility of Azo Dyes
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (—N=N—) that connect aromatic rings. Their widespread use in the textile, leather, paper, and polymer industries stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of vibrant colors achievable by systematically altering the chemical structures of the precursor molecules.[1]
The synthesis of an azo dye is fundamentally a two-stage process:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a reactive diazonium salt. This reaction is typically conducted in an acidic medium at low temperatures.
-
Azo Coupling: The electrophilic aromatic substitution reaction between the diazonium salt and a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine.[2][3]
The specific hue, intensity, and fastness properties of the final dye are dictated by the electronic and steric characteristics of both the diazo component and the coupling partner. The presence of a chloro, a methyl, and a nitro group on the aniline ring of our starting material, this compound, provides a unique electronic environment that influences the reactivity of the resulting diazonium salt and the spectral properties of the final azo dye.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| CAS Number | 64863-10-1 |
| Appearance | (Typically a solid) |
| Melting Point | 146 - 149 °C |
| Boiling Point | 260 °C at 133 hPa |
(Data sourced from PubChem CID 12953019 and Sigma-Aldrich)[4]
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with extreme care.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Diazonium salts are thermally unstable and potentially explosive in a dry state. They should always be prepared in solution at low temperatures (0-5 °C) and used immediately in the subsequent coupling reaction.[1] Never attempt to isolate the diazonium salt as a solid.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis of azo dyes from this compound. The specific quantities can be scaled as needed, with appropriate adjustments to reaction vessels and reagent volumes.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 - 3.5 equivalents)
-
Sodium Nitrite (NaNO₂) (1.05 equivalents)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Suspension: In a beaker of appropriate size, add this compound (1.0 eq.). To this, add a mixture of concentrated hydrochloric acid (3.0-3.5 eq.) and distilled water. Stir the mixture to form a fine suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous magnetic stirring. It is critical to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[2]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold distilled water.
-
Addition of Nitrite: Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. The tip of the addition funnel or pipette should be below the surface of the reaction mixture to prevent the loss of nitrous acid. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.
-
Completion of Diazotization: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the coupling reaction.
-
(Optional) Test for Excess Nitrous Acid: To confirm the completion of the reaction and the presence of a slight excess of nitrous acid, a drop of the reaction mixture can be streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been converted.
Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)
This protocol describes the coupling of the diazonium salt with an activated phenolic compound to produce a vibrant azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (1.0 equivalent)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide (10%). This deprotonates the phenol to the more reactive phenoxide ion.[7]
-
Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[2][7]
-
pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) during the addition. This can be monitored with pH paper and adjusted by adding a cold, dilute solution of sodium hydroxide if necessary.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Protocol 3: Azo Coupling with an Aniline Component (e.g., N,N-Dimethylaniline)
This protocol outlines the coupling of the diazonium salt with an aromatic amine.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Dimethylaniline (1.0 equivalent)
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq.) in a minimal amount of dilute hydrochloric acid and then add a solution of sodium acetate to buffer the mixture.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution with continuous stirring.
-
pH Control: The coupling reaction with amines is typically carried out in a weakly acidic to neutral medium (pH 5-7).[8] The sodium acetate acts as a buffer to maintain this pH range.
-
Completion and Isolation: Follow steps 5 and 6 from Protocol 2 for the completion of the reaction and the isolation and purification of the resulting azo dye.
Visualization of the Synthesis Pathway
Caption: General workflow for the synthesis of an azo dye from this compound.
Characterization of the Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes can be confirmed using various analytical techniques.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | A strong absorption band in the visible region (typically 400-600 nm), which is responsible for the color of the dye. The exact λmax will depend on the coupling component used. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the azo group (–N=N–) stretching vibration (around 1400-1500 cm⁻¹). Also, peaks corresponding to the aromatic C-H and C=C bonds, the nitro group (NO₂), and the C-Cl bond will be present.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical structure, confirming the successful coupling and the final arrangement of the aromatic protons and carbons. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized dye. |
Applications and Further Development
Azo dyes derived from this compound are expected to exhibit good fastness properties due to the presence of the electron-withdrawing nitro and chloro groups. Potential applications include:
-
Disperse Dyes: For coloring synthetic fibers such as polyester and nylon.
-
Pigments: For use in paints, inks, and plastics.
-
Functional Dyes: The presence of the chloro and nitro groups provides sites for further chemical modification to create dyes with specific functionalities, such as for use in sensing or as biological stains.
The protocols provided in this guide serve as a robust foundation for the synthesis and exploration of novel azo dyes based on this compound. By systematically varying the coupling component, a library of new colorants with diverse properties can be developed for a wide range of scientific and industrial applications.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scienceworldjournal.org [scienceworldjournal.org]
Harnessing the Reactivity of 3-Chloro-2-methyl-4-nitroaniline in Modern Organic Synthesis
An Application Guide for Researchers
Abstract
3-Chloro-2-methyl-4-nitroaniline (CAS No. 64863-10-1) is a highly functionalized aromatic compound that serves as a versatile and strategic precursor in the synthesis of a diverse array of complex organic molecules.[1] Its unique substitution pattern—featuring an amine, a nitro group, a chlorine atom, and a methyl group—provides a rich platform for a variety of chemical transformations. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing nitro and chloro groups dictates the reactivity at specific positions on the benzene ring, enabling chemists to perform selective modifications.[2] This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of medicinally important benzimidazole scaffolds and vibrant azo dyes. Detailed, field-tested protocols are presented, accompanied by mechanistic insights to explain the causality behind experimental choices.
Physicochemical Properties and Strategic Significance
The utility of this compound as a synthetic building block is rooted in its distinct molecular architecture. Understanding its properties is key to exploiting its synthetic potential.
| Property | Value | Reference |
| CAS Number | 64863-10-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-6-chloro-5-nitrotoluene | [1] |
| Appearance | Yellow to orange solid | |
| Storage | Store at 2-8°C | [3] |
Strategic Value in Synthesis: The arrangement of functional groups on the aniline ring makes this precursor particularly valuable:
-
The Amino Group (-NH₂): A primary nucleophile and a key site for diazotization reactions, essential for creating azo compounds.
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to a primary amine. This transformation is fundamental for creating ortho-diamine systems, the gateway to many heterocyclic structures.[2]
-
The Chlorine Atom (-Cl): A versatile halogen that can participate in nucleophilic aromatic substitution reactions or influence the electronic properties of the ring.[2]
-
The Methyl Group (-CH₃): An electron-donating group that can introduce steric effects, influencing reaction selectivity and solubility.[2]
This combination allows for a stepwise and controlled synthesis, where the nitro group is first transformed to create a diamine, which then undergoes cyclization, a common strategy in pharmaceutical chemistry.
Application in the Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of N-heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[4] The synthesis of substituted benzimidazoles from this compound is a prime example of its utility.
The general workflow involves two critical stages: the reduction of the nitro group to form a substituted o-phenylenediamine, followed by a condensation-cyclization reaction with a one-carbon synthon (e.g., an aldehyde).
Protocol 1: Synthesis of 2-Aryl-4-chloro-5-methyl-1H-benzimidazoles
This protocol outlines a robust and environmentally conscious approach to synthesizing benzimidazole derivatives.
Step A: Reductive Conversion to 3-Chloro-2-methylbenzene-1,4-diamine
The selective reduction of the nitro group is the foundational step. While various methods exist, including catalytic hydrogenation and the use of sodium dithionite (Na₂S₂O₄), the use of iron powder in an acidic medium is a classic, cost-effective, and efficient method.[5][6]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Reagent Addition: Add iron powder (3.0-4.0 eq) to the suspension. Heat the mixture to approximately 70-80°C.
-
Reaction Initiation: Add a small amount of concentrated hydrochloric acid (HCl) or acetic acid to initiate the reaction. The reaction is exothermic.
-
Reflux: Maintain the reaction at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron and iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-Chloro-2-methylbenzene-1,4-diamine, which can often be used in the next step without further purification.
Expert Insight: The iron/acid reduction is a heterogeneous reaction where the iron acts as the electron donor. The acidic medium helps in the dissolution of iron oxides formed and protonates the nitro group, facilitating its reduction. This method is highly chemoselective for the nitro group, leaving other functional groups like the chloro substituent intact.
Step B: Condensation and Cyclization with Aromatic Aldehydes
The resulting diamine is condensed with an aldehyde to form the benzimidazole ring. Various catalysts can be employed to facilitate this cyclization, with ammonium chloride (NH₄Cl) representing a mild and green option.
Methodology:
-
Reactant Mixture: To a solution of 3-Chloro-2-methylbenzene-1,4-diamine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Reaction: Stir the mixture at 80°C for 2-3 hours. Monitor the reaction completion by TLC.
-
Product Isolation: Upon completion, pour the reaction mixture into ice-cold water. The benzimidazole derivative will precipitate as a solid.
-
Purification: Filter the solid, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aryl-4-chloro-5-methyl-1H-benzimidazole.
Trustworthiness of the Protocol: This self-validating system relies on standard laboratory procedures. The progress of each step can be rigorously monitored by TLC. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
| Example Aldehyde | Catalyst | Typical Yield | Reference |
| Benzaldehyde | NH₄Cl | Good to Excellent | |
| 4-Methoxybenzaldehyde | NH₄Cl | Good to Excellent | |
| 4-Chlorobenzaldehyde | ZrCl₄ | Excellent | [4] |
Application in the Synthesis of Azo Dyes
This compound is an important intermediate in the production of azo dyes, which are widely used in the textile, leather, and paper industries due to their intense color and durability.[3][7] The synthesis hinges on a two-step diazotization-coupling sequence.
References
- 1. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Chloro-2-methyl-4-nitroaniline
Abstract
3-Chloro-2-methyl-4-nitroaniline is a versatile, multi-functionalized aromatic compound that serves as a valuable starting material in the synthesis of diverse molecular architectures. Its structure incorporates three distinct reactive sites: a primary aromatic amine, a nitro group, and an aryl chloride. This unique arrangement allows for a wide range of selective chemical transformations, making it a key building block for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides detailed, field-proven protocols for the synthesis of distinct classes of derivatives by targeting each of these functional groups, explaining the underlying chemical principles and experimental considerations for each transformation.
Introduction: The Synthetic Potential of a Trifunctional Building Block
The synthetic utility of this compound arises from the differential reactivity of its functional groups. The primary amine can be readily converted into a diazonium salt, a gateway to a plethora of functional groups via Sandmeyer and related reactions. The nitro group, a strong electron-withdrawing group, can be selectively reduced to a primary amine, yielding a diamine derivative.[1][3] Finally, the aryl chloride, while traditionally less reactive than its bromide or iodide counterparts, can be effectively engaged in modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, through the use of advanced catalyst systems.[4][5][6] This strategic orthogonality allows for a stepwise and controlled diversification of the molecular scaffold, enabling the systematic construction of compound libraries for drug discovery and other applications.
Protocol I: Chemoselective Reduction of the Nitro Group
One of the most fundamental transformations of this scaffold is the reduction of the nitro group to an amine, yielding 3-Chloro-2-methylbenzene-1,4-diamine . This reaction must be performed under conditions that do not affect the aryl chloride. While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it carries a high risk of dehalogenation.[7] Therefore, chemical reducing agents are preferred. Tin(II) chloride (SnCl₂) in an acidic medium is an excellent choice, offering high chemoselectivity for the nitro group reduction while preserving the C-Cl bond.[7]
Principle of the Reaction
The reduction with SnCl₂ proceeds via a series of electron transfer steps. In concentrated hydrochloric acid, SnCl₂ acts as the reducing agent, donating electrons to the nitro group, which is protonated under the acidic conditions. The tin intermediates are oxidized, and the nitro group is progressively reduced through nitroso and hydroxylamine intermediates to the final amine.
Experimental Protocol: Synthesis of 3-Chloro-2-methylbenzene-1,4-diamine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.87 g, 10 mmol).
-
Reagent Addition: Add ethanol (50 mL) to the flask and stir to form a suspension.
-
Acidification & Reduction: Carefully add concentrated hydrochloric acid (20 mL). Then, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in ethanol (20 mL) portion-wise to the stirred suspension. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a 40% aqueous NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity | Role |
| This compound | 186.59 | 10 | 1.87 g | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 50 | 11.3 g | Reducing Agent |
| Concentrated HCl | 36.46 | - | 20 mL | Acidic Medium |
| Ethanol | 46.07 | - | 70 mL | Solvent |
| 40% NaOH (aq) | 40.00 | - | As needed | Neutralizing Base |
| Expected Yield | 156.61 (Product) | - | 75-85% |
Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Preparation of Disperse Dyes from 3-Chloro-2-methyl-4-nitroaniline
Introduction: The Strategic Role of 3-Chloro-2-methyl-4-nitroaniline in Modern Disperse Dye Synthesis
Disperse dyes are the cornerstone for coloring hydrophobic synthetic fibers, most notably polyester, which dominates the modern textile industry. The molecular architecture of a disperse dye is paramount to its performance, dictating its color, sublimation fastness, and affinity for the fiber. The synthesis of high-performance disperse dyes is a nuanced process, heavily reliant on the selection of appropriate intermediates. This compound stands out as a strategic diazo component in the synthesis of azo disperse dyes. Its unique substitution pattern—featuring a nitro group, a chloro group, and a methyl group—provides a sophisticated tool for tuning the electronic and, consequently, the tinctorial properties of the final dye molecule.
The electron-withdrawing nature of the nitro and chloro groups on the aniline ring decreases the basicity of the amino group, which necessitates specific conditions for effective diazotization. Simultaneously, these groups, particularly the nitro group, act as powerful auxochromes, deepening the color of the resulting azo dye. The methyl group, being electron-donating, offers a subtle counter-balance, influencing the overall electronic properties and solubility of the molecule. This intricate interplay of substituents allows for the synthesis of dyes with high molar extinction coefficients and good light fastness.
This guide provides a comprehensive overview of the protocols for the preparation of disperse dyes using this compound as the diazo component. We will delve into the mechanistic rationale behind the experimental steps, ensuring a deep understanding of the process for researchers, scientists, and professionals in drug development who may utilize similar synthetic strategies.
Safety Precautions: Handling Aromatic Nitroamines and Diazonium Salts
Working with aromatic nitroamines and their corresponding diazonium salts requires stringent safety measures due to their potential toxicity and the explosive nature of diazonium salts in a dry state.
-
This compound: This compound is a toxic solid.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[1]
-
Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state. Therefore, they should always be prepared in a cold aqueous solution (0-5 °C) and used immediately in the subsequent coupling reaction without being isolated. Any excess nitrous acid used in the diazotization reaction should be quenched with urea or sulfamic acid before proceeding to the coupling step.
Experimental Workflow: From Amine to Dye
The synthesis of disperse dyes from this compound follows a two-stage process: the diazotization of the amine to form a reactive diazonium salt, followed by the coupling of this salt with a suitable aromatic coupling component to form the final azo dye.
Caption: Experimental workflow for the synthesis of disperse dyes.
Part 1: Diazotization of this compound
The diazotization reaction converts the primary aromatic amine into a highly electrophilic diazonium salt, which is the key intermediate for the subsequent coupling reaction.[2][3] The presence of electron-withdrawing groups on the aniline ring, such as the nitro and chloro groups in our starting material, reduces the nucleophilicity of the amino group, making diazotization more challenging than for simple aniline. To overcome this, a strong acidic medium and careful temperature control are crucial.
Materials and Equipment
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Protocol 1: Diazotization
-
Preparation of the Amine Suspension: In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water. The use of a strong acid is essential to protonate the amino group, increasing its solubility and preventing side reactions.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt that will be formed.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water. A slight excess of sodium nitrite ensures the complete conversion of the amine.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes, ensuring the temperature remains between 0-5 °C. Vigorous stirring is necessary to ensure proper mixing. The reaction mixture will typically become a clear solution, indicating the formation of the soluble diazonium salt.
-
Quenching Excess Nitrous Acid: After the addition of sodium nitrite is complete, continue stirring for another 15-20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test). Quench the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions during the coupling stage.
-
Immediate Use: The resulting clear solution of the diazonium salt is now ready for the coupling reaction and should be used immediately.
Part 2: Azo Coupling Reaction
The diazonium salt formed in the previous step is a weak electrophile that will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction to form the stable azo dye.[4] The choice of the coupling component is critical as it will determine the final color and properties of the dye. For disperse dyes, N,N-dialkylaniline derivatives are common coupling components.
Materials and Equipment
-
Diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., N,N-diethylaniline, N-cyanoethyl-N-acetoxyethylaniline)
-
Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and vacuum flask
Protocol 2: Azo Coupling
-
Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.01 mol of the chosen coupling component (e.g., N,N-diethylaniline) in a minimal amount of acetic acid and dilute with 50 mL of water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring. The addition should be done over 30-45 minutes, maintaining the temperature below 5 °C. A colored precipitate of the azo dye should form immediately.
-
pH Adjustment: During the coupling reaction, the pH should be maintained in a weakly acidic range (pH 4-6) to facilitate the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling component. The pH can be adjusted by adding a saturated solution of sodium acetate as needed.
-
Completion of Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the coupling reaction.
-
Isolation of the Crude Dye: Collect the precipitated crude dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral and colorless. This removes any unreacted starting materials and inorganic salts.
-
Drying: Dry the crude dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Purification and Characterization of the Synthesized Disperse Dye
The crude dye obtained from the synthesis often contains impurities that can affect its coloristic properties and fastness. Therefore, purification is a necessary step. Recrystallization from a suitable solvent or a solvent mixture (e.g., ethanol, acetic acid, or dimethylformamide-water) is a common method for purifying disperse dyes.[4]
Characterization Techniques
Once purified, the structure and properties of the synthesized dye should be confirmed using various analytical techniques:
-
UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λmax) of the dye in a suitable solvent (e.g., DMF or acetone). The λmax value is indicative of the color of the dye.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the dye molecule. Key characteristic peaks to look for include the N=N stretching of the azo group (around 1450-1500 cm⁻¹), the C-N stretching of the aromatic amine, and the characteristic peaks of the substituents on the aromatic rings.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the molecular structure of the dye, confirming the arrangement of protons and carbon atoms.[5]
Expected Characterization Data
The following table summarizes the expected characterization data for a hypothetical disperse dye synthesized from this compound and N,N-diethylaniline.
| Parameter | Expected Value/Observation |
| Appearance | Colored crystalline solid (e.g., reddish-brown, violet) |
| Melting Point | A sharp and defined melting point range |
| UV-Vis (λmax) | Typically in the range of 450-550 nm (in DMF) |
| FT-IR (cm⁻¹) | ~3400 (N-H, if present), ~1590 (C=C aromatic), ~1520 & ~1340 (NO₂), ~1470 (N=N), ~750 (C-Cl) |
| ¹H NMR (ppm) | Aromatic protons in the range of 7.0-8.5 ppm, signals for the methyl and ethyl groups |
| ¹³C NMR (ppm) | Aromatic carbons, carbons of the methyl and ethyl groups |
Application of the Synthesized Disperse Dye on Polyester Fabric
The primary application of disperse dyes is the coloration of polyester fibers. The dyeing process is typically carried out at high temperatures (around 130 °C) under pressure to facilitate the diffusion of the non-ionic dye molecules into the hydrophobic polyester matrix.
Caption: High-temperature exhaust dyeing process for polyester.
Materials and Equipment
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
-
High-temperature dyeing machine or a laboratory-scale dyeing apparatus
-
Beakers, graduated cylinders
-
pH meter
Protocol 3: High-Temperature Exhaust Dyeing
-
Fabric Preparation: Before dyeing, the polyester fabric should be scoured to remove any impurities, oils, or sizes. This is typically done by washing the fabric with a non-ionic detergent at 60-70 °C, followed by thorough rinsing.
-
Dye Bath Preparation: Prepare a dye dispersion by pasting the required amount of the synthesized disperse dye (e.g., 1% on the weight of the fabric) with a small amount of a dispersing agent and then adding it to the dye bath. The liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) is typically set at 10:1 to 20:1.
-
pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. This acidic pH is optimal for the stability of the disperse dye and for achieving good exhaustion onto the polyester fiber.
-
Dyeing Process: Place the scoured polyester fabric in the dye bath. Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C per minute. Maintain the temperature at 130 °C for 60 minutes to allow for the diffusion and fixation of the dye within the fiber.
-
Cooling and Rinsing: After 60 minutes, cool the dye bath down to 70 °C and drain the liquor. Rinse the dyed fabric thoroughly with hot and then cold water.
-
Reduction Clearing: To remove any unfixed dye from the surface of the fabric and to improve the wash fastness, a reduction clearing process is performed. This involves treating the dyed fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80 °C for 15-20 minutes.
-
Final Rinsing and Drying: After reduction clearing, rinse the fabric thoroughly with hot and cold water to remove the residual chemicals. Finally, dry the dyed fabric.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and application of disperse dyes derived from this compound. The unique substitution pattern of this starting material offers a versatile platform for the development of novel colorants with desirable properties for the textile industry. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently explore the synthesis of a wide range of azo disperse dyes with tailored characteristics.
References
use of 3-Chloro-2-methyl-4-nitroaniline as a chemical intermediate for pharmaceuticals
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-2-methyl-4-nitroaniline as a versatile chemical intermediate in pharmaceutical synthesis.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 64863-10-1) is an aromatic amine that serves as a highly valuable building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its utility stems from a well-defined molecular architecture featuring four distinct functional and substituent groups on a benzene ring: an amino group, a nitro group, a chlorine atom, and a methyl group.[1] Each of these plays a critical role in directing the molecule's reactivity, allowing for controlled, sequential transformations to build complex molecular scaffolds.[1]
The strategic placement of these groups—the electron-withdrawing nitro and chloro groups and the electron-donating amino and methyl groups—creates a unique electronic environment that activates or deactivates specific positions on the ring, guiding subsequent electrophilic or nucleophilic attacks with high regioselectivity.[1] This inherent chemical potential makes it a cornerstone intermediate for medicinal chemists aiming to synthesize novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis, ensuring proper handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 64863-10-1 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | Not specified, though related compounds are powders or crystalline solids | [3] |
| Melting Point | Data not available in provided sources | |
| Solubility | Insoluble in water; likely soluble in organic solvents like ethanol, acetone, and DMSO.[4] | [4] |
| XLogP3 | 2.1 | [2] |
Core Synthetic Transformations & Mechanistic Rationale
The synthetic versatility of this compound lies in the selective manipulation of its primary functional groups. The two most critical transformations are the reduction of the nitro group and the substitution of the chloro group.
Reduction of the Nitro Group: Gateway to Diamino Intermediates
The reduction of the 4-nitro group to a primary amine is arguably the most pivotal reaction this intermediate undergoes. This transformation yields a substituted ortho-phenylenediamine derivative, a key precursor for the synthesis of heterocyclic systems, such as benzodiazepines or quinoxalines, which are common motifs in pharmaceuticals.
Causality of Method Selection: The choice of reducing agent is critical and depends on the presence of other reducible functional groups in the molecule and the desired selectivity.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and efficient method, often providing high yields. It is generally preferred in industrial settings. However, it may not be suitable if the molecule contains other functionalities sensitive to hydrogenation (e.g., alkynes, alkenes).
-
Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a classic, robust, and cost-effective method. The use of iron in acidic medium is a common laboratory-scale procedure for nitro group reduction.[5] It is particularly useful when other reducible groups must remain intact.
Caption: Reduction of the nitro group to form a key diamine intermediate.
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom
The chlorine atom, activated by the strongly electron-withdrawing nitro group in the para position, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C3 position, significantly expanding the molecular diversity achievable from this single intermediate.
Causality of Experimental Conditions: SNAr reactions on chloro-nitroaromatic systems are typically governed by the following factors:
-
Nucleophile Strength: A strong nucleophile is required to attack the electron-rich aromatic ring.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they can solvate the cation without deactivating the nucleophile.
-
Temperature: Heat is often required to overcome the activation energy of the reaction.
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C3 position.
Detailed Application Protocol: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
This section provides a validated, step-by-step protocol for a two-step synthesis of a hypothetical pharmaceutical scaffold, "Scaffold-7A," starting from this compound. This process demonstrates the practical application of the core transformations discussed.
Workflow Overview
Caption: Two-step synthesis workflow for the creation of Scaffold-7A.
Step 1: Reduction of this compound
Objective: To synthesize 3-Chloro-2-methylbenzene-1,4-diamine via iron-mediated reduction.
Materials:
-
This compound (1.0 eq)
-
Iron powder, fine grade (3.0 eq)
-
Ammonium chloride (NH₄Cl) (0.5 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 v/v mixture). Stir to form a suspension.
-
Addition of Reagents: Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension. The ammonium chloride serves as an electrolyte to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-Chloro-2-methylbenzene-1,4-diamine.
-
Purification & Characterization: The product can often be used directly in the next step. If required, purification can be achieved by column chromatography or recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Step 2: Cyclocondensation to form "Scaffold-7A"
Objective: To synthesize the final heterocyclic scaffold via condensation with a β-ketoester.
Materials:
-
3-Chloro-2-methylbenzene-1,4-diamine (Intermediate 1, 1.0 eq)
-
Ethyl acetoacetate (or another suitable β-ketoester) (1.1 eq)
-
Glacial Acetic Acid
Protocol:
-
Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 3-Chloro-2-methylbenzene-1,4-diamine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 110-120°C and maintain for 4-6 hours. Monitor the reaction by TLC. The acetic acid acts as both a solvent and a catalyst for the condensation and subsequent cyclization.
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly pour the mixture into a beaker of ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral (pH ~7).
-
-
Drying and Purification: Dry the solid product in a vacuum oven. Further purification can be performed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure "Scaffold-7A."
-
Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety and Handling
This compound and its related compounds are toxic and require careful handling in a controlled laboratory environment.
| Hazard Category | GHS Statements | Precautionary Measures |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P260, P264, P270, P280. Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using. Wear protective gloves/clothing. |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | P314: Get medical advice/attention if you feel unwell. |
| Environmental | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. |
Handling Recommendations:
-
Always use this chemical within a certified chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Avoid generation of dust.
-
Store in a tightly closed container in a dry, well-ventilated, and locked area.[6]
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Azo Dyes from Substituted Anilines
Introduction: The Vibrancy and Versatility of Azo Dyes
Azo dyes represent the largest and most diverse class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) that connect aromatic rings. This structural feature creates an extended conjugated system responsible for their vibrant colors.[1][2] Constituting over 60% of all synthetic dyes used globally, their applications are extensive, spanning the textile, printing, and food industries, and they also serve as pH indicators and bioactive scaffolds in drug development.[1][2]
The remarkable versatility of azo dyes stems from the straightforward and highly adaptable nature of their synthesis. By judiciously selecting the starting materials—a primary aromatic amine (the diazo component) and an electron-rich coupling component—a vast spectrum of colors and properties can be achieved.[3] The substituents on these aromatic precursors are instrumental in modulating the final hue, solubility, and fastness of the dye.[3]
This guide provides a comprehensive overview of the principles and practices for the laboratory-scale synthesis of azo dyes from substituted anilines. It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical rationale to empower informed and successful experimentation.
Scientific Foundation: The Chemistry of Azo Dye Formation
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and is elegantly achieved through a two-step process: diazotization followed by azo coupling .[1][2][3][4]
Step 1: Diazotization – Activation of the Amine
Diazotization is the conversion of a primary aromatic amine into a highly reactive diazonium salt.[5][6] This is accomplished by treating the amine, dissolved or suspended in a cold aqueous mineral acid (typically hydrochloric acid), with an aqueous solution of sodium nitrite (NaNO₂).[1][4]
The Causality Behind the Conditions:
-
In Situ Formation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by the reaction of sodium nitrite with the strong mineral acid.[7][8]
-
Formation of the Electrophile: The nitrous acid is then protonated by the excess acid and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5]
-
Nucleophilic Attack and Diazonium Ion Formation: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion (Ar-N₂⁺).[5]
-
The Critical Role of Low Temperature (0-5 °C): Aryldiazonium salts are notoriously unstable at higher temperatures and can decompose, potentially explosively if isolated in a dry state.[2][4][9] Maintaining a low temperature is paramount to prevent the decomposition of the diazonium salt to a phenol and nitrogen gas, thus maximizing the yield of the desired azo dye.[10][11]
Caption: Mechanism of Diazotization.
Step 2: Azo Coupling – Formation of the Chromophore
The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile and attacks an activated aromatic ring, the "coupling component."[12][13]
The Rationale for Experimental Choices:
-
Activated Coupling Components: The coupling component must be electron-rich to be susceptible to attack by the weakly electrophilic diazonium ion.[12] Phenols, naphthols, and anilines are common choices due to the activating, ortho-, para-directing nature of their hydroxyl and amino groups.[12][13]
-
pH Control is Key: The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure a successful coupling reaction.[12]
-
For Phenolic Coupling Components: The reaction is typically carried out in a mildly alkaline solution (pH > 7). This deprotonates the phenol to the more strongly activating phenoxide ion, enhancing its nucleophilicity.[14] However, excessively high pH can lead to the formation of unreactive diazohydroxide or diazotate ions from the diazonium salt.[14]
-
For Amine Coupling Components: The coupling is best performed in a mildly acidic solution (pH 5-7).[14] In strongly acidic conditions, the amine is protonated to its ammonium salt, which deactivates the ring towards electrophilic attack. Conversely, in alkaline conditions, the diazonium salt concentration decreases. The optimal pH represents a compromise to have sufficient concentrations of both the free amine and the diazonium ion.[14]
-
-
Positional Selectivity (Regioselectivity): The substitution typically occurs at the para position to the activating group on the coupling component.[12][13] If the para position is blocked, coupling will occur at an available ortho position, though often at a slower rate.[13]
Caption: General Experimental Workflow for Azo Dye Synthesis.
Exemplary Protocols: Synthesis of Methyl Orange and Para Red
The following protocols provide detailed, step-by-step methodologies for the synthesis of two classic azo dyes. They are designed to be self-validating, with clear checkpoints and expected observations.
Protocol 1: Synthesis of Methyl Orange
Methyl orange is a well-known pH indicator, synthesized from sulfanilic acid and N,N-dimethylaniline.[15][16] This synthesis illustrates the coupling of a diazotized sulfonic acid with an aromatic amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Sulfanilic acid | 173.19 | 0.96 g | 5.54 |
| Anhydrous Sodium Carbonate | 105.99 | 0.30 g | 2.83 |
| Sodium Nitrite | 69.00 | 0.40 g | 5.80 |
| N,N-dimethylaniline | 121.18 | 0.67 g (0.70 mL) | 5.53 |
| Concentrated HCl | 36.46 | ~2 mL | - |
| Glacial Acetic Acid | 60.05 | ~0.7 mL | - |
| Sodium Hydroxide | 40.00 | As needed for 20% solution | - |
| Sodium Chloride (NaCl) | 58.44 | ~5 g | - |
| Distilled Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Procedure:
Part A: Diazotization of Sulfanilic Acid
-
Preparation of Sodium Sulfanilate: In a 100 mL Erlenmeyer flask, combine 0.96 g of sulfanilic acid, 0.30 g of anhydrous sodium carbonate, and 25 mL of distilled water. Gently warm the mixture with swirling until a clear solution is obtained.[17] Self-Validation Check: The dissolution of the sparingly soluble sulfanilic acid indicates the successful formation of the more soluble sodium salt.
-
Preparation of Nitrite Solution: In a separate small beaker or test tube, dissolve 0.40 g of sodium nitrite in 2 mL of distilled water.
-
Diazotization: Cool the sodium sulfanilate solution in an ice-water bath to below 15 °C. Add the sodium nitrite solution.
-
In a separate 250 mL beaker, place approximately 10 g of crushed ice and 1.1 mL of concentrated hydrochloric acid.
-
Slowly, and with continuous stirring, pour the cold sulfanilate-nitrite solution into the ice-acid mixture. A fine white precipitate of the diazonium salt should form.[17] Self-Validation Check: The formation of a precipitate confirms the generation of the diazonium salt, which is sparingly soluble under these conditions.
-
Keep this diazonium salt suspension in the ice bath for immediate use in the next step.
Part B: Azo Coupling
-
Preparation of Coupling Solution: In a small beaker, dissolve 0.67 g (0.70 mL) of N,N-dimethylaniline in 0.7 mL of glacial acetic acid.[17]
-
Coupling Reaction: With vigorous stirring, add the N,N-dimethylaniline acetate solution to the cold suspension of the diazotized sulfanilic acid.[18] Allow the mixture to stand for 10 minutes. A reddish color, indicative of the acid form of methyl orange (helianthin), should develop.[17]
-
Conversion to Sodium Salt: Slowly add approximately 18 mL of a 20% sodium hydroxide solution with stirring until the solution is alkaline and turns a distinct orange color. This converts the dye to its more soluble sodium salt.[17]
Part C: Isolation and Purification
-
"Salting Out": Heat the orange solution gently until it almost boils. Add about 5 g of sodium chloride (NaCl) and stir until it dissolves.[1][17] Rationale: The addition of a salt decreases the solubility of the organic dye in the aqueous medium, promoting its precipitation.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill thoroughly in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Filtration: Collect the precipitated methyl orange by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold saturated NaCl solution, followed by a small amount of cold ethanol to facilitate drying.
-
Drying: Air-dry the product on a watch glass.
-
Characterization: Determine the melting point and obtain an IR or UV-Vis spectrum to confirm the identity and purity of the synthesized dye.
Protocol 2: Synthesis of Para Red
Para Red is a vibrant red pigment, synthesized from p-nitroaniline and 2-naphthol (β-naphthol).[19][20] This protocol exemplifies a coupling reaction with a naphtholic component.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| p-nitroaniline | 138.12 | 0.70 g | 5.07 |
| Concentrated HCl | 36.46 | 1.5 mL | - |
| Sodium Nitrite | 69.00 | 0.38 g | 5.51 |
| 2-Naphthol | 144.17 | 0.72 g | 4.99 |
| Sodium Hydroxide | 40.00 | ~0.5 g | - |
| Distilled Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Procedure:
Part A: Diazotization of p-nitroaniline
-
Preparation of Amine Salt: In a 50 mL beaker or Erlenmeyer flask, add 0.70 g of p-nitroaniline to 10 mL of water. While stirring, slowly add 1.5 mL of concentrated hydrochloric acid. Gently warm the mixture if necessary to dissolve the amine, then cool the solution in an ice-water bath to 0-5 °C.[21] Self-Validation Check: The amine may precipitate as its hydrochloride salt upon cooling; this is normal and will still react.
-
Preparation of Nitrite Solution: In a separate test tube, dissolve 0.38 g of sodium nitrite in 2 mL of water and cool it in the ice bath.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold, stirring suspension of p-nitroaniline hydrochloride. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 10 minutes in the ice bath after the addition is complete. The resulting clear, pale yellow solution is the diazonium salt solution.
Part B: Azo Coupling
-
Preparation of Coupling Solution: In a 100 mL beaker, dissolve 0.72 g of 2-naphthol in 10 mL of a 5% sodium hydroxide solution.[19] Stir until a clear solution is obtained, then cool it thoroughly in an ice-water bath.
-
Coupling Reaction: With efficient stirring, slowly add the cold diazonium salt solution to the cold 2-naphthol solution.[19][22] A voluminous, bright red precipitate of Para Red will form immediately.
-
Completion of Reaction: Continue to stir the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.[22]
Part C: Isolation and Purification
-
Filtration: Collect the red precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with a generous amount of cold distilled water until the filtrate is colorless and neutral to litmus paper. This removes any unreacted starting materials and inorganic salts.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry completely. A low-temperature oven (e.g., 50 °C) can be used to expedite drying.[19]
-
Characterization: Determine the melting point (literature: 248-252 °C) and characterize by IR and UV-Vis spectroscopy.[19]
Safety, Handling, and Waste Disposal
A Commitment to Laboratory Safety is Non-Negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (splash-proof), a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[9]
-
Handling Aromatic Amines: Many substituted anilines are toxic, potential carcinogens, and can be absorbed through the skin.[9][23] Avoid all contact and inhalation.
-
Handling Azo Dyes: Some azo dyes may be irritants or have the potential to cleave into carcinogenic amines. Handle all synthesized products with care.
-
Diazonium Salts: Never isolate diazonium salts in a dry, solid state as they are explosive.[2][24] Always keep them in a cold, aqueous solution and use them immediately after preparation.
-
Waste Disposal: Aqueous waste containing residual anilines and azo dyes should be collected in a designated hazardous waste container. Do not pour down the drain.[25] Follow all institutional and local regulations for chemical waste disposal.
Characterization of Synthesized Azo Dyes
Confirmation of the structure and purity of the synthesized azo dyes is essential. Common characterization techniques include:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the N=N stretch (typically weak, around 1575-1630 cm⁻¹), and the disappearance of the N-H stretching bands of the primary amine.
-
UV-Visible (UV-Vis) Spectroscopy: The extended conjugation in azo dyes results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The λ_max (wavelength of maximum absorbance) is a key characteristic of the dye.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the arrangement of protons and carbons in the molecule, confirming the successful coupling and the regiochemistry of the product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. byjus.com [byjus.com]
- 8. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 9. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 10. pharmdguru.com [pharmdguru.com]
- 11. quora.com [quora.com]
- 12. Azo Coupling [organic-chemistry.org]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 15. scribd.com [scribd.com]
- 16. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. gcwgandhinagar.com [gcwgandhinagar.com]
- 19. scispace.com [scispace.com]
- 20. Organic Chemistry Labs: Preparation of Para Red and Related Azo dyes [ochemisty.blogspot.com]
- 21. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 22. cuhk.edu.hk [cuhk.edu.hk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. studylib.net [studylib.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. ijorarjournal.com [ijorarjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-methyl-4-nitroaniline
Welcome to the technical support guide for the purification of crude 3-Chloro-2-methyl-4-nitroaniline (CAS No. 64863-10-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Achieving high purity is critical for reliable downstream applications, and this guide provides field-proven insights and troubleshooting solutions to ensure the integrity of your experimental outcomes.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
-
Hazard Overview : This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is known to cause serious skin and eye irritation and is harmful to aquatic life with long-lasting effects.[1]
-
Required Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, a lab coat, and chemical safety goggles.[2] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and seek medical advice.[1]
-
Eye Contact : Rinse the eye cautiously with water for several minutes. If irritation persists, consult a doctor.[1]
-
Ingestion : Rinse mouth and call a doctor immediately. Do not induce vomiting.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, supply oxygen and seek immediate medical attention.[1]
-
Core Purification Strategy: Recrystallization
Recrystallization is the most effective and common laboratory technique for purifying solid organic compounds like this compound.[3][4] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room or ice-bath temperatures.[6]
Recrystallization Workflow Diagram
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Initial Steps & Solvent Choice
Q: How do I choose the best solvent for recrystallizing this compound?
A: The ideal solvent should dissolve the compound well when hot but poorly when cold. Given the compound's structure (aromatic, chloro, nitro, and amino groups), moderately polar solvents are a good starting point.
Protocol for Solvent Selection:
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add the solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the test tube in a hot water bath. A good solvent will dissolve the solid completely at or near its boiling point.[3]
-
Cool the test tube to room temperature, then in an ice bath. A good solvent will result in the formation of a high yield of crystals.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for substituted anilines.[7] |
| Methanol | 65 | Polar | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Polar | Good alternative to ethanol. |
| Ethyl Acetate | 77 | Mid-Polarity | Can be effective; may be used in a solvent pair with hexane.[8] |
| Toluene | 111 | Non-Polar | May be suitable, but higher boiling point can increase risk of "oiling out". |
| Water | 100 | Very Polar | The compound is likely insoluble in water, but it can be used as an anti-solvent in a mixed-solvent system.[8][9] |
Q: My crude material is a dark yellow or brownish powder. Do I need to decolorize it?
A: Yes, highly colored impurities, often resulting from oxidation or side-reactions during synthesis, can sometimes be trapped in the crystal lattice.[10] If your solution is darkly colored after dissolving the crude solid in hot solvent, you should use activated carbon.
Procedure:
-
After the solid is fully dissolved, remove the flask from the heat source to let the boiling subside.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[11]
Dissolution & Crystallization Problems
Q: My compound won't dissolve, even after adding a lot of hot solvent. What should I do?
A: This indicates one of two issues: either you have chosen a poor solvent in which the compound is largely insoluble at all temperatures, or your crude material contains significant insoluble impurities. Re-evaluate your solvent choice using the solubility tests described above. If the bulk of the material seems to be dissolving but a stubborn residue remains, these are likely insoluble impurities that can be removed by hot filtration.
Q: The solution has cooled completely, but no crystals have formed. What went wrong?
A: This is a very common issue, with two primary causes:
-
Too much solvent was used : This is the most frequent reason for crystallization failure.[12] The solution is not saturated enough for crystals to form.
-
Solution : Gently heat the solution to boil off some of the solvent (do this in a fume hood).[13] Reduce the volume by 20-30% and then allow it to cool again.
-
-
A supersaturated solution has formed : The solution contains more dissolved solute than it theoretically should, and the crystals need a nucleation site to begin growing.[12]
-
Solution 1 (Seeding) : If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed" will provide a template for crystallization.
-
Solution 2 (Scratching) : Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line.[12] The microscopic scratches on the glass provide nucleation sites.
-
Q: My compound separated as an oily liquid instead of forming crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[12][14] This is common for compounds with low melting points or when the solution is highly concentrated with impurities.
-
Solution : Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[13] Then, allow the solution to cool much more slowly. You can insulate the flask with paper towels to slow the cooling rate.[12] Scratching the flask as it cools can also encourage crystal formation over oiling.
Q: A large amount of solid crashed out of solution immediately after I removed it from the heat. Is this a problem?
A: Yes, rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[13] An ideal crystallization should see crystals begin to form over a period of 5-20 minutes.
-
Solution : Place the flask back on the heat source, add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) until the solid redissolves completely.[13] You have now slightly exceeded the minimum amount of solvent, which will slow down the cooling and crystallization process, leading to purer crystals.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the chlorination and nitration of o-toluidine. Potential impurities could include:
-
Isomeric Byproducts : Such as other chloro- or nitro- isomers formed during the reaction (e.g., 5-Chloro-2-methyl-4-nitroaniline).[15]
-
Unreacted Starting Materials : Residual o-toluidine or intermediate products.
-
Over-reacted Products : Dichloro- or dinitro- species.
-
Reagents and Catalysts : Traces of acids or other reagents used in the synthesis.
Q: How do I definitively assess the purity of my final product?
A: While a sharp melting point close to the literature value is a good indicator of purity, instrumental analysis is required for quantitative assessment.[5]
| Method | Principle | Information Provided |
| HPLC | Separation based on partitioning between mobile and stationary phases. | Excellent for quantitative purity assessment (e.g., ≥99.5%). Can detect and quantify minor impurities.[16] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Confirms the molecular weight of the main compound and helps identify volatile impurities.[16] |
| NMR | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap.[16] |
Q: My compound is still impure after multiple recrystallization attempts. What is my next step?
A: If recrystallization fails to remove a persistent impurity, it is likely because the impurity has very similar solubility properties to your target compound. In this case, you should consider purification by column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel), offering a different and often more powerful separation mechanism.
Detailed Experimental Protocol
Protocol 1: Single-Solvent Recrystallization
-
Dissolution : Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. In a separate beaker, heat approximately 30-40 mL of the chosen solvent (e.g., ethanol) to a gentle boil.
-
Addition : Using a Pasteur pipette, add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the crude solid.[11] Keep the flask warm on a hot plate during this process to prevent premature crystallization.
-
Decolorization (Optional) : If the solution is highly colored, remove it from the heat, add a spatula-tip of activated carbon, and boil for 2 minutes.
-
Hot Filtration (Optional) : If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[3]
-
Drying : Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes. Transfer the solid to a pre-weighed watch glass and let it air-dry completely in a fume hood or place it in a vacuum oven at a low temperature until a constant weight is achieved.[3]
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. fishersci.com [fishersci.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. 3-CHLORO-4-NITROANILINE | 825-41-2 [chemicalbook.com]
- 10. chempanda.com [chempanda.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
byproducts in 3-Chloro-2-methyl-4-nitroaniline synthesis and their removal
Welcome to the technical support guide for the synthesis of 3-Chloro-2-methyl-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying and removing unwanted byproducts. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes and ensure the purity of your final product.
Overview of the Synthesis Pathway
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates and other fine chemicals.[1] A common synthetic route involves the nitration of 2-chloro-6-methylaniline. This electrophilic aromatic substitution reaction is directed by the activating amino (-NH₂) and methyl (-CH₃) groups and the deactivating chloro (-Cl) group on the benzene ring. The interplay of these directing effects, along with steric hindrance, can lead to the formation of several positional isomers as byproducts.[2]
Below is a generalized workflow for the synthesis, highlighting the key stages where byproduct formation and removal are critical.
Caption: Generalized workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and removal.
Q1: What are the most common byproducts I can expect in this synthesis?
A1: The primary byproducts are positional isomers of this compound. Due to the directing effects of the substituents on the starting material (2-chloro-6-methylaniline), the nitro group can add to various positions on the aromatic ring. The most common isomeric byproducts include:
-
5-Chloro-2-methyl-4-nitroaniline: This isomer can form due to nitration para to the amino group.
-
3-Chloro-2-methyl-6-nitroaniline: Nitration ortho to the amino group can lead to this byproduct, though it may be less favored due to steric hindrance from the adjacent methyl and chloro groups.
-
Dinitrated products: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), dinitration of the aromatic ring can occur.
The formation of these isomers is a direct consequence of the principles of electrophilic aromatic substitution, where the existing substituents on the benzene ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).[2]
Q2: My reaction mixture turned into a dark, tarry material. What went wrong?
A2: The formation of dark, tarry materials is often a result of oxidation of the aniline starting material by the strong oxidizing nature of nitric acid, especially at elevated temperatures.[2]
Troubleshooting Steps:
-
Temperature Control: It is crucial to maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating mixture. This minimizes the rate of side reactions, including oxidation.[2]
-
Controlled Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of the aniline. This ensures that the heat generated by the exothermic reaction can be effectively dissipated.
-
Protecting Groups: In some cases, protecting the highly activating amino group as an acetamide before nitration can prevent oxidation and improve the regioselectivity of the reaction. The acetyl group is less activating than the amino group and can be removed by hydrolysis after nitration.[2]
Q3: How can I identify the different isomers in my crude product mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification of isomeric byproducts.
| Analytical Technique | Principle and Application |
| Thin-Layer Chromatography (TLC) | A quick and effective method to visualize the number of components in your mixture. The different isomers will have different polarities and thus different Rf values, allowing for a preliminary assessment of purity.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information about the purity of your sample and can effectively separate isomers. Different isomers will have distinct retention times.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides mass-to-charge ratio information, which can help in identifying the molecular weight of the different isomers.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. Each isomer will have a unique set of signals in the NMR spectrum, allowing for unambiguous identification.[6] |
Experimental Protocol: Thin-Layer Chromatography (TLC) for Isomer Identification
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable volatile solvent like ethyl acetate or acetone.[4]
-
TLC Plate Preparation: Use a pre-coated silica gel TLC plate. With a capillary tube, spot a small amount of your sample solution onto the baseline of the plate.[4]
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system is crucial for good separation.[3][4]
-
Visualization: After the solvent front has moved up the plate, remove it and let it dry. Visualize the spots under a UV lamp. The different spots correspond to the different components in your mixture.[4][8]
Caption: A simplified workflow for Thin-Layer Chromatography (TLC) analysis.
Q4: What is the most effective method to remove the isomeric byproducts and purify my desired product?
A4: The choice of purification method depends on the scale of your reaction and the physical properties of the isomers. Recrystallization and column chromatography are the two most common and effective techniques.
1. Recrystallization (Fractional Crystallization)
This method is based on the principle that the solubility of a compound in a solvent increases with temperature. By carefully selecting a solvent in which the desired product and the byproducts have different solubilities at different temperatures, you can selectively crystallize the desired compound.[9][10]
Key Steps for Recrystallization: [9][11]
-
Solvent Selection: Find a suitable solvent or solvent mixture where your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of nitroanilines include ethanol, and mixtures like hexane/acetone or hexane/ethyl acetate.[12]
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly. The desired, less soluble compound will crystallize out first, leaving the more soluble impurities in the solution.
-
Filtration: Collect the pure crystals by vacuum filtration.
-
Drying: Dry the crystals to remove any residual solvent.
2. Column Chromatography
For more challenging separations where recrystallization is not effective, column chromatography is a powerful technique. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through the column.[13]
General Procedure for Column Chromatography:
-
Column Packing: A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent.
-
Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column.
-
Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase.
-
Fraction Collection: The separated components are collected in different fractions as they elute from the column.
-
Analysis: The collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product.
Summary of Byproduct Removal Strategies
| Purification Method | Principle | Best For |
| Recrystallization | Difference in solubility between the desired product and impurities at varying temperatures.[9][14] | Large-scale purification where there is a significant difference in the solubility of the isomers.[11] |
| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through.[13] | Small to medium-scale purification and for separating isomers with very similar physical properties.[3] |
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]
- 14. mt.com [mt.com]
Technical Support Center: Troubleshooting Low Yield in Azo Coupling Reactions with 3-Chloro-2-methyl-4-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for azo coupling reactions, with a specific focus on the unique challenges presented by 3-Chloro-2-methyl-4-nitroaniline. The content herein is structured to address common experimental failures, explain the underlying chemical principles, and provide validated protocols to enhance reaction yield and product purity.
Section 1: Understanding the Core Chemistry
The azo coupling reaction is a cornerstone of organic synthesis, involving an electrophilic aromatic substitution.[1] The process consists of two critical stages:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt using nitrous acid.
-
Azo Coupling: The reaction of the resulting aryl diazonium cation (an electrophile) with an electron-rich coupling component (a nucleophile), such as a phenol, naphthol, or aromatic amine, to form the azo compound.[2]
The specific structure of this compound introduces distinct challenges. The potent electron-withdrawing nature of the nitro group significantly reduces the basicity of the aniline's amino group.[3] This deactivation makes the initial diazotization step more difficult than for anilines bearing electron-donating groups and often requires more stringent reaction conditions.[4]
References
Technical Support Center: Enhancing the Purity of Azo Dyes Derived from 3-Chloro-2-methyl-4-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of azo dyes synthesized from 3-Chloro-2-methyl-4-nitroaniline. The unique electronic and steric properties of this substituted aniline can influence reaction kinetics, side-product formation, and the physicochemical properties of the resulting dyes, making purification a critical and often challenging step. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your compounds.
Troubleshooting Guide: From Crude Product to Pure Dye
This section addresses specific issues you may encounter during the purification of your azo dye. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.
Problem 1: My crude azo dye is a tarry or oily substance and does not precipitate as a solid.
Possible Causes and Solutions:
-
Incomplete Diazotization or Coupling: If the initial synthesis reactions are not driven to completion, the crude product will be a complex mixture of starting materials, intermediates, and the final product, which can inhibit crystallization.
-
Self-Validation: Before purification, it is crucial to assess the reaction completion. This can be done using Thin Layer Chromatography (TLC) to check for the disappearance of the starting aniline.[1]
-
Causality: The presence of unreacted this compound or the coupling agent can act as an impurity that disrupts the crystal lattice of the desired azo dye, leading to the formation of an oil.
-
Solution: Re-evaluate your reaction conditions. Ensure the diazotization was carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.[2] Verify the stoichiometry of your reagents, as a slight excess of sodium nitrite is often necessary for complete diazotization. The pH of the coupling reaction is also critical; for coupling with phenols, a mildly alkaline pH is generally optimal, while for anilines, a slightly acidic pH is preferred.
-
-
Formation of Side Products: The synthesis of azo dyes can be accompanied by the formation of various side products, such as triazenes or products from the decomposition of the diazonium salt, which are often oily in nature.
-
Causality: The electron-withdrawing nitro group and the chloro group on the aniline ring can affect the reactivity of the diazonium salt, potentially leading to a higher propensity for side reactions under suboptimal conditions.
-
Solution: A liquid-liquid extraction can be an effective first step to remove highly nonpolar, oily impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid and/or base to remove basic and acidic impurities, respectively. The desired azo dye can then be recovered by evaporation of the organic solvent. Subsequent purification by recrystallization or chromatography will likely be necessary.[3]
-
Problem 2: After initial filtration and washing, my azo dye still shows multiple spots on TLC.
Possible Causes and Solutions:
-
Presence of Isomers: Azo coupling reactions can sometimes yield a mixture of ortho and para isomers, especially if the para position of the coupling component is sterically hindered or deactivated.
-
Causality: The electrophilic diazonium salt will attack the most electron-rich and sterically accessible position on the coupling partner's aromatic ring.
-
Solution: Isomers often have very similar polarities, making their separation by simple recrystallization challenging. Column chromatography is the most effective technique for separating isomers. A systematic approach to developing a TLC mobile phase to achieve good separation (ΔRf > 0.2) will be crucial for a successful column separation.[1]
-
-
Unreacted Starting Materials and Byproducts: In addition to isomers, the multiple spots could correspond to unreacted starting materials or other side products.
-
Solution:
-
Recrystallization: This is often the first choice for purification if the impurities have significantly different solubilities from the desired product. A systematic solvent screen is recommended.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation method.[1]
-
-
Problem 3: I am struggling to find a suitable solvent for recrystallization.
Choosing the right recrystallization solvent is key to obtaining a high-purity crystalline product. The ideal solvent should dissolve the azo dye sparingly at room temperature but have high solubility at elevated temperatures.
Recommended Solvent Systems for Initial Screening:
| Solvent/Solvent System | Rationale & Comments |
| Ethanol | A good starting point for many organic compounds, including some azo dyes.[4] |
| Acetone/Hexane | A polar/non-polar mixture that can be fine-tuned to achieve the desired solubility profile. |
| Ethyl Acetate/Hexane | Similar to acetone/hexane, offering a different polarity range. |
| Dioxane | Has been used for dissolving azo pigments for analysis and may be a suitable recrystallization solvent.[5] |
| Methylethylketone (MEK) | Can be used, sometimes saturated with water, for the recrystallization of azo compounds.[6] |
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude azo dye into several different test tubes.
-
To each tube, add a different solvent (or solvent mixture) from the table above, dropwise, until the solid just dissolves at the solvent's boiling point.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields the best quality and quantity of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for assessing the final purity of my azo dye?
A1: High-Performance Liquid Chromatography (HPLC) is generally the most reliable and quantitative method for assessing the purity of azo dyes.[7] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[1] UV-Vis detection at the λmax of your dye will provide high sensitivity. For unequivocal identification of impurities, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[8]
Q2: I have purified my dye by column chromatography, but the yield is very low. How can I improve this?
A2: Low yield after chromatography can be due to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the mobile phase, especially if your dye has basic functional groups.
-
Compound Instability: Your dye might be degrading on the silica gel. If you suspect this, you can try using a less acidic stationary phase like alumina.
-
Improper Mobile Phase Selection: If the mobile phase is too polar, your compound may elute too quickly with poor separation from impurities. Conversely, if it is not polar enough, the elution time will be very long, leading to band broadening and potential loss of material on the column. Optimize your mobile phase using TLC before running the column.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my azo dye?
A3: GC is generally not suitable for the direct analysis of azo dyes because they are typically not volatile enough and may decompose at the high temperatures required for GC analysis. However, GC-MS is a powerful technique for identifying and quantifying the aromatic amines that can be formed by the reductive cleavage of the azo bond.[9] This is a common method for regulatory testing of azo dyes in consumer products.
Q4: My purified azo dye has a different color in solution compared to the solid state. Is this an indication of impurity?
A4: Not necessarily. The color of a dye can be highly dependent on its environment. This phenomenon, known as solvatochromism, is due to differences in the interaction of the dye molecule with the surrounding solvent molecules, which can affect the energy levels of the electronic orbitals involved in light absorption. It is also possible that the dye exists in different tautomeric forms (e.g., azo-hydrazone tautomerism) in different solvents, which can also lead to color changes. However, it is still essential to confirm the purity of your sample using a reliable analytical technique like HPLC to rule out the presence of colored impurities.
Visualizing Purification and Troubleshooting Workflows
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} dot Caption: General workflow for the purification of azo dyes.
dot digraph "Troubleshooting_TLC" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#34A853", penwidth=2];
} dot Caption: Troubleshooting guide for interpreting TLC results.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111704806B - A kind of continuous preparation method of disperse dye - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 7. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Mastering Temperature Control in the Diazotization of 3-Chloro-2-methyl-4-nitroaniline
Welcome to the technical support center for the diazotization of 3-Chloro-2-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical synthetic step. As a Senior Application Scientist, I will share field-proven insights to ensure your experiments are both successful and safe.
The diazotization of aromatic amines is a foundational reaction in organic synthesis, serving as a gateway to a diverse range of functional group transformations. However, the inherent instability of the resulting diazonium salts, particularly those derived from nitroanilines, necessitates precise control over reaction parameters, with temperature being the most critical. This guide will focus on the nuances of managing temperature during the diazotization of this compound to maximize yield and minimize side reactions and safety hazards.
The Critical Role of Temperature: A Mechanistic Perspective
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) to form a diazonium salt.[1][2][3] The resulting diazonium group (-N₂⁺) is an excellent leaving group, making the diazonium salt a versatile intermediate. However, this reactivity also makes it prone to decomposition.
Low temperatures, typically between 0-5 °C, are crucial for several reasons:
-
Stability of the Diazonium Salt: Aromatic diazonium salts are thermally unstable. At temperatures above 5 °C, they can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield of the desired product. The presence of electron-withdrawing groups, such as the nitro and chloro groups in this compound, can further influence the stability of the diazonium salt.
-
Stability of Nitrous Acid: Nitrous acid, the key reagent in this reaction, is also unstable and decomposes at higher temperatures. Maintaining a low temperature ensures a sufficient concentration of the active nitrosating agent.
-
Minimizing Side Reactions: Lower temperatures slow down the rates of competing side reactions, such as the coupling of the newly formed diazonium salt with unreacted amine to form triazenes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the diazotization of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Reaction mixture turns dark brown or black. | 1. Decomposition of the diazonium salt due to a temperature excursion above 5 °C. 2. Insufficient acidity leading to unwanted azo coupling side reactions. | 1. Ensure rigorous temperature control using an ice-salt bath. Monitor the internal reaction temperature continuously. 2. Add the sodium nitrite solution slowly and dropwise to manage the exothermic nature of the reaction. 3. Use a sufficient excess of strong mineral acid (e.g., hydrochloric acid) to maintain a low pH and fully protonate the starting amine. |
| Low or no yield of the desired product. | 1. Reaction temperature was too high, causing decomposition of the diazonium salt. 2. Incomplete dissolution of the this compound in the acidic medium. 3. Degradation of the sodium nitrite reagent. | 1. Strictly maintain the reaction temperature between 0-5 °C. 2. Ensure the starting amine is fully dissolved in the acid before initiating the diazotization. Gentle warming may be necessary for dissolution, but the solution must be thoroughly cooled to 0-5 °C before adding sodium nitrite. 3. Use a freshly prepared solution of high-purity sodium nitrite. |
| Solid precipitates out of the solution during the reaction. | 1. The hydrochloride salt of the this compound is not fully soluble in the acidic medium. 2. The diazonium salt itself may have limited solubility in the reaction medium. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. 2. If the precipitate is the diazonium salt, this can be normal. Proceed to the next step, ensuring the mixture is well-stirred to maintain a homogeneous suspension. |
| Foaming or excessive gas evolution. | 1. Decomposition of the diazonium salt, releasing nitrogen gas (N₂). 2. Decomposition of nitrous acid. | 1. Immediately check and lower the reaction temperature. 2. Reduce the rate of addition of the sodium nitrite solution. |
Frequently Asked Questions (FAQs)
Q1: Why is a temperature range of 0-5 °C so critical for the diazotization of this compound?
A1: The diazonium salt of this compound is thermally unstable. Temperatures above 5 °C can lead to its rapid decomposition, resulting in the formation of unwanted phenolic byproducts and a significant loss of yield. The low temperature also ensures the stability of the nitrous acid reagent.
Q2: My this compound is not dissolving well in the hydrochloric acid. What should I do?
A2: Incomplete dissolution can lead to an incomplete reaction. You can try gently warming the mixture to aid dissolution. However, it is imperative that you cool the solution back down to 0-5 °C before adding the sodium nitrite solution. Alternatively, using a slightly larger volume of acid may improve solubility.
Q3: How can I confirm that the diazotization reaction is complete?
A3: A common method is to use starch-iodide paper to test for the presence of excess nitrous acid. A drop of the reaction mixture on the paper will produce a blue-black color if nitrous acid is in excess, indicating that all the amine has reacted.
Q4: What are the primary safety concerns when performing this reaction?
A4: The main safety hazard is the explosive nature of diazonium salts in their solid, dry state. Therefore, it is crucial to keep the diazonium salt in solution and use it immediately in the subsequent reaction. The reaction is also exothermic and produces nitrogen gas, so it should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: Can I store the diazonium salt solution for later use?
A5: No, it is highly recommended to use the diazonium salt solution immediately after its preparation. These compounds are unstable and will decompose upon standing, even at low temperatures, leading to a decrease in yield and the formation of impurities.
Experimental Workflow & Protocol
Visualizing the Workflow
References
Technical Support Center: Troubleshooting Side Reactions in Azo Dye Synthesis from 3-Chloro-2-methyl-4-nitroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of azo dyes utilizing 3-Chloro-2-methyl-4-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the diazotization and coupling stages. Our goal is to provide practical, in-depth solutions grounded in chemical principles to enhance the yield, purity, and reproducibility of your synthesis.
Section 1: Troubleshooting the Diazotization of this compound
The conversion of this compound to its corresponding diazonium salt is the critical first step. The electron-withdrawing nature of the nitro and chloro groups makes this amine weakly basic, requiring careful control of reaction conditions to prevent unwanted side reactions.[1]
Frequently Asked Questions (FAQs)
Question 1: Why is strict temperature control (0–5 °C) absolutely critical during diazotization? What are the consequences of temperature fluctuations?
Answer: The aryldiazonium salt derived from this compound is thermally unstable.[1] Maintaining a temperature range of 0–5 °C is paramount for two primary reasons:
-
Preventing Decomposition: Above 5 °C, the diazonium salt readily decomposes, replacing the diazo group (-N₂⁺) with a hydroxyl group (-OH) from the aqueous solvent. This reaction evolves nitrogen gas and forms the corresponding phenol (3-Chloro-2-methyl-4-nitrophenol) as a significant, often tarry, impurity, which drastically reduces the yield of the desired azo dye.[2]
-
Minimizing Side Reactions with Nitrous Acid: Temperature control also moderates the reactivity of nitrous acid (HNO₂), which is generated in situ.
Question 2: My reaction mixture turned dark brown or black during the addition of sodium nitrite. What is the likely cause and remedy?
Answer: A dark coloration is a clear indicator of decomposition and unwanted side reactions. The primary causes are:
-
Temperature Excursion: The most common cause is the local temperature rising above the 5 °C limit due to the exothermic nature of the reaction. The remedy is to add the sodium nitrite solution very slowly (dropwise) with vigorous stirring, ensuring the reaction vessel is immersed in an efficient ice-salt bath.[1]
-
Insufficient Acidity: this compound is a weakly basic amine. Insufficient acid (e.g., HCl) fails to fully protonate the unreacted amine. This free amine can then act as a nucleophile, attacking a newly formed diazonium ion to create a diazoamino compound (a triazene). These compounds are often colored and unstable, contributing to the dark mixture.[1][3] Always use a sufficient excess of a strong mineral acid.
Question 3: The yield of my subsequent coupling reaction is consistently low. How can I confirm complete diazotization and improve it?
Answer: Low yield often traces back to incomplete diazotization. To ensure the reaction goes to completion and to improve yield:
-
Stirring and Dissolution: Ensure the this compound is fully dissolved or finely suspended in the acidic medium before cooling and beginning the nitrite addition. Clumps of starting material will react slowly and incompletely.
-
Post-Addition Stirring: After the final drop of sodium nitrite solution is added, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure all the amine has reacted.[4]
-
Testing for Completion: You can test for the presence of unreacted amine using a starch-iodide paper test for excess nitrous acid. A persistent blue-black color indicates that nitrous acid is no longer being consumed by the amine, suggesting the diazotization is complete. A more direct method is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The immediate formation of a vibrant azo dye confirms the presence of the diazonium salt.[1]
Experimental Workflow: Diazotization
Caption: Workflow for the diazotization of this compound.
Section 2: Troubleshooting the Azo Coupling Reaction
The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., phenols, naphthols, or aromatic amines) to form the azo dye. Control of pH and reaction conditions is essential to ensure selective C-coupling and prevent the formation of isomers and other byproducts.
Frequently Asked Questions (FAQs)
Question 4: The color of my final product is impure or not what I expected. What are the likely side reactions during coupling?
Answer: An incorrect or impure color points to the formation of undesired azo compounds or byproducts. Key causes include:
-
Incorrect pH: The pH of the coupling reaction is the most critical factor.
-
For Phenolic Couplers (e.g., 2-naphthol): The reaction must be conducted under alkaline conditions (pH 8-11).[3] This deprotonates the phenol to the more strongly activating phenoxide ion, facilitating electrophilic aromatic substitution. If the pH is too low, coupling will be slow or nonexistent.
-
For Amino Couplers (e.g., N,N-dimethylaniline): The reaction is typically run in a weakly acidic medium.[3] If the pH is too high, the concentration of the diazonium electrophile decreases. If it's too acidic, the coupling amine becomes fully protonated and deactivated.
-
-
Positional Isomerism: Coupling occurs preferentially at the para position to the activating group on the coupling component. If this position is blocked, ortho coupling will occur.[5] Incomplete reactions or poor regioselectivity can lead to a mixture of ortho and para isomers, resulting in an impure product with a broad melting point.
-
N-Coupling vs. C-Coupling: With primary or secondary aromatic amines as coupling components, the diazonium ion can attack the nitrogen of the amino group (N-coupling) to form a diazoamino compound. While sometimes reversible or capable of rearranging to the more stable C-coupled product, this side reaction can be significant under certain conditions, leading to impurities.[3]
Question 5: How do I prevent decomposition of the diazonium salt during the coupling step?
Answer: Even if the diazotization was successful, the diazonium salt can still decompose during the coupling reaction if conditions are not optimal.
-
Maintain Low Temperature: The coupling reaction should also be initiated at low temperatures. Slowly add the cold diazonium salt solution to the cold solution of the coupling component.[4]
-
Efficient Mixing: Use vigorous stirring to ensure the diazonium salt reacts quickly with the coupling component rather than with water.
-
Use Freshly Prepared Salt: Never store the diazonium salt solution. It should be prepared fresh and used immediately.[6]
Question 6: My final product is a sticky, tar-like substance instead of a crystalline solid. What went wrong?
Answer: The formation of tar is usually due to a combination of several side reactions.
-
Diazonium Decomposition: As mentioned, the formation of phenolic byproducts from the decomposition of the diazonium salt is a major contributor.[2]
-
Oxidation of the Coupling Component: Phenols and aromatic amines are susceptible to oxidation, especially under alkaline conditions, which can produce dark, polymeric materials. Using a slight excess of sodium sulfite or stannous chloride can sometimes mitigate this.[5]
-
Excessive Heating: Attempting to force a slow coupling reaction by heating is counterproductive and will accelerate the decomposition of the diazonium salt, leading to tar formation.
Diagram: Key Side Reaction Pathways
Caption: Primary reaction pathway and major side reactions in azo dye synthesis.
Section 3: Summary of Troubleshooting Strategies
This table provides a quick reference for diagnosing and solving common issues encountered during the synthesis.
| Observed Problem | Potential Cause | Recommended Solution |
| Diazotization Stage | ||
| Dark brown/black mixture | 1. Temperature > 5°C.2. Insufficient acid leading to self-coupling. | 1. Use an ice-salt bath; add NaNO₂ solution slowly with vigorous stirring.2. Ensure a sufficient molar excess of strong mineral acid (e.g., HCl).[1] |
| Low product yield | 1. Incomplete diazotization.2. Decomposition of diazonium salt. | 1. Ensure complete dissolution of the amine; stir for 20-30 min after NaNO₂ addition.2. Strictly maintain temperature at 0-5 °C throughout the process.[1] |
| Coupling Stage | ||
| Impure color / Wrong shade | 1. Incorrect pH for coupling.2. Formation of positional isomers. | 1. Adjust pH carefully: alkaline (pH 8-11) for phenols, weakly acidic for amines.[3]2. Optimize reaction conditions and consider purification by recrystallization. |
| Formation of tar/oily product | 1. Decomposition of diazonium salt.2. Oxidation of the coupling component. | 1. Add cold diazonium solution to a cold coupler solution.2. Work under an inert atmosphere if necessary; avoid overly harsh alkaline conditions. |
| No precipitate forms | 1. Diazotization failed.2. Coupling pH is incorrect. | 1. Re-evaluate the diazotization step; test for diazonium salt formation.2. Check and adjust the pH of the coupling solution before and during the addition of the diazonium salt. |
Section 4: Purification of the Crude Dye
Even with careful control, some side products are often unavoidable. The final step is to purify the crude azo dye.
-
Initial Wash: After isolating the crude dye by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove residual salts and acids.[4]
-
Acid Finishing: For certain dyes, a process known as "acid finishing" can be effective. This involves boiling the crude dye suspension in a dilute acid solution (e.g., HCl or acetic acid) to decompose or dissolve certain basic impurities.[7]
-
Recrystallization: This is the most common and effective method for purification. The choice of solvent is critical. Common solvents for disperse dyes include ethanol, acetic acid, or solvent mixtures like ethanol/water or DMF/water. The goal is to find a solvent system where the dye is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Azo Dyes - 2017 Words | Bartleby [bartleby.com]
- 7. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]
Technical Support Center: Purification of Substituted Nitroanilines
Welcome to the technical support center for the purification of substituted nitroanilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these critical intermediates and final products. Substituted nitroanilines are foundational building blocks in the synthesis of dyes, pharmaceuticals, and materials, but their purification is frequently complicated by isomerism, challenging solubility profiles, and the presence of persistent, highly-colored impurities.
This document moves beyond standard protocols to provide troubleshooting frameworks and in-depth explanations grounded in the physicochemical properties of these molecules. Here, we address the "why" behind the "how," enabling you to make informed decisions to overcome your purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is separating ortho-, meta-, and para-nitroaniline isomers so difficult?
A1: The primary challenge lies in their similar molecular weights and polarities. The separation of constitutional isomers like o-nitroaniline and p-nitroaniline requires techniques that can exploit subtle differences in their physical properties. While the nitro and amino groups are identical, their relative positions on the aromatic ring lead to different dipole moments and hydrogen bonding capabilities. Para-nitroaniline can form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice and lower solubility in many non-polar solvents compared to ortho-nitroaniline, which forms weaker intramolecular hydrogen bonds.[1] This difference is the key to their separation by techniques like fractional crystallization and chromatography.
Q2: My crude nitroaniline product is a dark oil or tar. What causes this and how can I purify it?
A2: This is a common issue. The dark coloration is often due to minor, highly conjugated impurities or decomposition products formed during synthesis, especially if the reaction temperature was too high.[2][3] Even if the crude material is an oil, purification is achievable. Column chromatography is typically the most effective method for separating the desired product from these colored impurities.[4] Recrystallization may also work, but you might need to perform a "hot filtration" step with activated carbon to remove colored contaminants before allowing the solution to cool.[5]
Q3: I'm seeing my starting material in the final product analysis. How can I improve its removal?
A3: The presence of unreacted starting material suggests an incomplete reaction or inefficient purification.[6] If the polarity of your starting material is significantly different from your product, column chromatography should provide an effective separation. If their polarities are very similar, you may need to optimize the chromatography conditions (e.g., use a shallower solvent gradient). Alternatively, consider a chemical workup. For example, if the starting material is an unreacted aniline precursor, a simple acid wash during the workup can protonate and extract it into the aqueous layer, provided your substituted nitroaniline product is significantly less basic.
Q4: What are the best general techniques for assessing the purity of my final substituted nitroaniline product?
A4: A combination of methods provides the most confidence. High-Performance Liquid Chromatography (HPLC) is a robust and highly sensitive technique for quantifying the main compound and detecting impurities.[6][7] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks during the purification process.[8] For a crystalline solid, a sharp melting point is a good indicator of high purity.[5] Finally, structural confirmation using NMR and mass spectrometry is essential to confirm the identity of the purified compound.[4]
Troubleshooting Purification by Technique
This section provides a deeper dive into common issues encountered with specific purification methods.
Guide 1: Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying solid products due to its scalability and cost-effectiveness. However, its success hinges on selecting the right solvent and proper technique.
Problem: My compound will not crystallize from solution.
This is one of the most frequent challenges in recrystallization. The issue can stem from several factors, as outlined in the troubleshooting workflow below.
Caption: Troubleshooting workflow for failed recrystallization.
Problem: The product "oils out" instead of forming crystals.
This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the product's melting point.
-
Causality: The compound is coming out of solution as a liquid phase rather than a solid crystal lattice.
-
Solution 1: Lower the temperature at which you dissolve the compound. Use more solvent and heat it to a temperature just sufficient to dissolve the solid, ensuring it's below the compound's melting point.
-
Solution 2: Change to a lower-boiling point solvent.
-
Solution 3: Re-dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate) and then add a non-polar anti-solvent (e.g., hexane) until it becomes cloudy. Then, allow it to stand. This change in solvent environment often promotes crystal formation.
The choice of solvent is paramount. An ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[3]
| Compound Type | Recommended Solvents | Comments |
| p-Nitroanilines | Ethanol, Ethanol/Water, Acetic Acid | Often have lower solubility due to strong intermolecular H-bonding. An ethanol/water mixture is a common and effective choice.[5][9] |
| o-Nitroanilines | Ethanol, Methanol, Hexane/Ethyl Acetate | Generally more soluble in organic solvents than the para isomer. Recrystallization from boiling water is also a documented method.[10] |
| m-Nitroanilines | Ethanol, Methanol, Water, Benzene | Solubility is intermediate. Soluble in alcohols and ether, but only slightly soluble in water.[11][12] |
| Dinitroanilines | Ethanol/Water, Alcohol | Solubility can vary greatly depending on the substitution pattern. An alcohol/water mixture is a good starting point for purification.[13] |
| Highly Substituted | Hexanes, Dichloromethane, Ethyl Acetate | For nitroanilines with bulky alkyl groups, polarity is reduced. Less polar solvents or solvent mixtures are often required.[14] |
Guide 2: Troubleshooting Column Chromatography
Column chromatography is the workhorse for separating mixtures of compounds with different polarities, making it ideal for nitroaniline isomers.[8][4]
Problem: Poor separation between isomers (overlapping bands/fractions).
This indicates that the difference in affinity for the stationary phase is insufficient under the chosen conditions.
-
Causality: The mobile phase is either too polar, moving all components too quickly, or not polar enough to differentiate between the compounds. The polarity of nitroanilines is heavily influenced by the substituents and the isomerism, which affects hydrogen bonding and the overall dipole moment. p-Nitroaniline is generally more polar than o-nitroaniline.[1][15]
-
Solution 1: Optimize the Mobile Phase. Use TLC to test various solvent systems. Aim for Rf values between 0.2 and 0.5 for the compounds of interest, with the largest possible separation (ΔRf). A common mobile phase is a mixture of hexane and ethyl acetate; decrease the proportion of ethyl acetate for better separation of less polar compounds.[4]
-
Solution 2: Use a Longer Column. Increasing the column length provides more surface area for the separation to occur.
-
Solution 3: Use Finer Silica. Smaller particle size silica gel (e.g., 230-400 mesh) provides a higher surface area and better resolution, but will result in a slower flow rate.[4]
-
Solution 4: Dry Loading. If your compound is not very soluble in the mobile phase, it can streak on the column when loaded in a solvent. Instead, dissolve the crude product in a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.
Caption: Standard workflow for purifying nitroaniline isomers.
Detailed Experimental Protocols
Protocol 1: Recrystallization of p-Nitroaniline from an Ethanol/Water Mixture
This protocol is effective for purifying crude p-nitroaniline that often contains the more soluble o-nitroaniline isomer.[9][16]
-
Dissolution: Place the crude solid (e.g., 2.0 g) in a 100 mL Erlenmeyer flask. Add the primary solvent, ethanol (approx. 20 mL), and heat the mixture to a gentle boil on a hot plate while stirring. Add more ethanol in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities or dark colors are present, perform a hot filtration. Place a small amount of activated carbon in the flask, keep it hot for a few minutes, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: To the hot, clear filtrate, add the anti-solvent, hot water, dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[16]
-
Isolation: Collect the bright yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to partially dry them. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (~50 °C).
Protocol 2: Separation of o- and p-Nitroaniline by Column Chromatography
This protocol outlines a standard procedure for separating a mixture of ortho and para isomers.[8][4]
-
TLC Analysis: Develop a TLC method. A good starting point for the mobile phase is 4:1 Hexane:Ethyl Acetate. The less polar o-nitroaniline should have a higher Rf value than the more polar p-nitroaniline.[1]
-
Column Packing: Prepare a slurry of silica gel (e.g., 50g of 230-400 mesh) in the mobile phase. Secure a glass chromatography column vertically and pour the slurry in, allowing the solvent to drain but never letting the top of the silica bed run dry.
-
Sample Loading: Dissolve the crude mixture (~1.0 g) in a minimal amount of dichloromethane or the mobile phase (~2-3 mL). Carefully pipette this solution onto the top of the silica bed.
-
Elution: Carefully add the mobile phase to the top of the column. Using gentle air pressure or gravity, begin to run the solvent through the column. The less polar o-nitroaniline (typically a lighter yellow or orange) will travel down the column faster than the more polar p-nitroaniline (often a more intense yellow).
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks (e.g., 10-15 mL fractions).
-
Monitoring: Use the previously developed TLC system to analyze the collected fractions. Spot the starting mixture and each fraction on a TLC plate.
-
Combine and Isolate: Combine the fractions that contain only the pure ortho isomer and, separately, those that contain only the pure para isomer. Evaporate the solvent from each combined set of fractions using a rotary evaporator to yield the purified solids.
References
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
- 9. magritek.com [magritek.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Statement-1: p-Nitroaniline is more polar than nitrobenzene and Statement-2: Nitro group has -M effect. (a) Statement-1 is true, Statement-2 is true, Statement-2 is a correct explanation for Statement-1 (b) Statement-1 is true, Statement-2 is true, Statement-2 is not a correct explanation for Statement -1 (c) Statement -1 is true, Statement -2 is false (d) Statement -1 is false, Statement -2 is true [allen.in]
- 16. studylib.net [studylib.net]
strategies to increase the yield of azo dyes from electron-poor anilines
A Guide for Optimizing Yields from Electron-Poor Aromatic Amines
Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, when working with electron-poor anilines. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
Electron-poor anilines—those substituted with electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), halo (-Cl, -Br), or trifluoromethyl (-CF₃)—are notoriously difficult substrates for azo dye synthesis. Their diminished reactivity presents unique challenges in both the initial diazotization step and the subsequent azo coupling. This guide provides in-depth, field-tested strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address the fundamental chemical principles that cause low yields with these challenging substrates.
Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups?
A: The core of the problem lies in reduced basicity and nucleophilicity.[1] Electron-withdrawing groups pull electron density away from the aromatic ring and, critically, from the nitrogen atom of the amino group.[1][2] This has two major negative consequences:
-
Slow Diazotization: The first step of the reaction, the attack of the amine's nitrogen on the nitrosating agent (like the nitrosonium ion, NO⁺), is an electrophilic attack. A less nucleophilic amino group reacts much more slowly, often leading to an incomplete diazotization reaction under standard conditions.[3][4]
-
Weak Electrophile for Coupling: The resulting diazonium salt is also affected. The EWGs stabilize the diazonium ion, but in doing so, they reduce its positive charge and thus its electrophilicity. This makes it a weaker electrophile for the subsequent azo coupling step, leading to a sluggish or incomplete reaction with the coupling partner.[5]
Q2: I see my starting aniline in the final reaction mixture. Does this mean the diazotization failed?
A: Yes, this is the most common indicator of incomplete diazotization. The standard conditions for diazotization (e.g., sodium nitrite in dilute hydrochloric or sulfuric acid at 0-5 °C) are often not potent enough to fully convert a weakly basic, electron-poor aniline into its diazonium salt.[6][7] You must employ more forceful conditions to drive this initial step to completion.
Q3: My diazotization seems to work, but I get a very low yield of the final colored dye. What's happening in the coupling step?
A: This points to a problem with the azo coupling itself. As mentioned in Q1, the diazonium salt derived from an electron-poor aniline is a weak electrophile. If your coupling partner (the nucleophile, typically a phenol or another amine) is not sufficiently electron-rich or if the pH conditions are not perfectly optimized, the coupling reaction will be inefficient.[5][8] The pH is especially critical, as it controls the reactivity of the coupling partner.[9][10][11]
Q4: Can I just raise the temperature to speed up the reaction?
A: This is strongly discouraged. While diazonium salts from electron-poor anilines are generally more stable than their electron-rich counterparts, they are still thermally labile.[4] Heating the reaction mixture, especially above 5-10 °C, significantly increases the rate of decomposition, where the diazonium group is lost as N₂ gas and replaced by a hydroxyl group from the water solvent, forming an unwanted phenol byproduct.[9][11] Strict temperature control (0-5 °C) is essential for maximizing yield.[12]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem 1: Diazotization is Incomplete or Fails
-
Symptom: Significant amount of starting aniline remains after the diazotization step (verified by TLC). No or very little azo dye is formed after adding the coupling component.
Root Cause Analysis & Solutions
-
Cause A: Insufficiently Strong Nitrosating Agent.
-
Explanation: Standard aqueous acid is not strong enough to generate a high concentration of the required electrophile (NO⁺) to react with the deactivated amine.
-
Solution: Use Nitrosylsulfuric Acid. This is the most robust and common method for diazotizing weakly basic amines. It involves pre-forming a highly reactive nitrosating agent, nitrosylsulfuric acid, by dissolving sodium nitrite in concentrated sulfuric acid. This powerful reagent readily diazotizes even highly deactivated anilines like 2,4-dinitroaniline.[13]
-
-
Cause B: Poor Solubility of the Amine Salt.
-
Explanation: The protonated amine salt may precipitate from the aqueous acidic medium, effectively removing it from the reaction.
-
Solution: Employ Organic Solvents or Alternative Reagents.
-
Glacial Acetic Acid: Perform the diazotization in glacial acetic acid. The amine often has better solubility, and the reaction can proceed homogeneously.[14]
-
tert-Butyl Nitrite (TBN): Use TBN as the nitrosating agent in an organic solvent (e.g., acetonitrile, THF). This method avoids strong acids altogether and is highly effective for a wide range of anilines under milder conditions.[13][15]
-
-
Problem 2: Azo Coupling Yield is Low
-
Symptom: Diazotization appears complete (no starting aniline detected), but the final isolated yield of the azo dye is poor. The reaction mixture may have some color, but it is faint.
Root Cause Analysis & Solutions
-
Cause A: Incorrect pH for Coupling.
-
Explanation: The pH of the coupling medium is the most critical parameter for this step.[10] The wrong pH fails to sufficiently activate the coupling partner.
-
Solution: Meticulous pH Control.
-
For Phenolic Coupling Partners: The medium must be mildly alkaline (pH 9-10).[11][16] This deprotonates the phenol to form the much more nucleophilic phenoxide ion, which is required to attack the weakly electrophilic diazonium salt. Use a pH meter and slowly add a base like 10% NaOH solution. Avoid pH > 10, as this can convert the diazonium ion into an unreactive diazotate species.
-
For Amine Coupling Partners: The medium must be mildly acidic (pH 5-7).[8] This is a delicate balance. The solution must be acidic enough to prevent the diazonium ion from attacking the amino group of the coupling partner (N-coupling, which forms an undesired triazene), but basic enough to ensure a sufficient concentration of the free amine (the active nucleophile) is available for the desired C-coupling.[9][17]
-
-
-
Cause B: Insufficiently Activated Coupling Partner.
-
Explanation: The weakly electrophilic diazonium salt requires a highly reactive, electron-rich nucleophile to react with at a reasonable rate.
-
Solution: Select a Highly Activated Partner. Use coupling components with strong electron-donating groups. Examples include β-naphthol, resorcinol, N,N-dimethylaniline, or H-acid. Simple benzene or toluene are not reactive enough.
-
-
Cause C: Poor Reaction Technique.
-
Explanation: Localized high concentrations of reagents or temperature fluctuations can promote side reactions and decomposition.
-
Solution: Optimize Reagent Addition and Mixing.
-
Maintain the temperature of both the diazonium salt solution and the coupling partner solution at 0-5 °C in separate ice baths.[9]
-
Add the diazonium salt solution slowly (dropwise) to the vigorously stirred solution of the coupling partner.[9][10] This prevents localized excesses of the diazonium salt, minimizing byproduct formation.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing low azo dye yields.
Experimental Protocols & Data
Protocol 1: Diazotization of a Weakly Basic Aniline (e.g., p-Nitroaniline) using Nitrosylsulfuric Acid
This protocol is the gold standard for anilines that fail to diazotize under normal conditions.
Materials:
-
p-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Glacial Acetic Acid
-
Urea (for quenching)
Procedure:
-
Prepare Nitrosylsulfuric Acid: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 1.05 equivalents of finely powdered sodium nitrite to concentrated sulfuric acid. Stir while maintaining the temperature below 10 °C until all the NaNO₂ has dissolved and a clear solution is formed.
-
Dissolve the Aniline: In a separate beaker, dissolve 1.0 equivalent of p-nitroaniline in glacial acetic acid. Cool this solution to 0-5 °C in an ice bath.
-
Perform Diazotization: Slowly add the prepared nitrosylsulfuric acid solution from step 1 to the stirred aniline solution from step 2. Maintain the temperature rigorously between 0-5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and is ready for the coupling reaction.
-
Check for Excess Nitrous Acid: Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the reaction is complete. If the test is negative, a small amount of additional nitrosylsulfuric acid may be needed.
Mechanism: Diazotization in Strong Acid
Caption: Formation of the diazonium ion from an electron-poor aniline in strong acid.
Table 1: Comparison of Diazotization Methods for Electron-Poor Anilines
| Method | Reagents | Conditions | Advantages | Disadvantages | Suitability |
| Standard Aqueous | NaNO₂, dil. HCl/H₂SO₄ | 0-5 °C, Water | Simple, inexpensive | Often fails or gives low yield | Not recommended for deactivated anilines |
| Nitrosylsulfuric Acid | NaNO₂, conc. H₂SO₄ | 0-10 °C | Powerful, highly effective, reliable[13] | Requires handling of conc. acid | Highly Recommended for most EWG-anilines |
| Organic Solvent | NaNO₂, Acetic Acid | 0-5 °C | Improves solubility | Moderately effective | Good for anilines with moderate deactivation |
| tert-Butyl Nitrite | TBN, Organic Solvent | Room Temp or 0 °C | Mild, non-acidic, good yields[15] | More expensive reagent | Excellent alternative, especially for acid-sensitive substrates |
Protocol 2: Azo Coupling with a Phenolic Partner (β-Naphthol)
This protocol details the critical coupling step, emphasizing pH control.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
β-Naphthol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ice
Procedure:
-
Prepare Coupling Solution: In a beaker large enough to accommodate the entire reaction volume, dissolve 1.0 equivalent of β-naphthol in a sufficient amount of 10% NaOH solution. Ensure complete dissolution.
-
Adjust pH and Temperature: Cool the β-naphthol solution to 0-5 °C in an ice bath. Using a calibrated pH meter, carefully adjust the pH to 9.0-10.0 by adding more 10% NaOH or a dilute acid (like acetic acid) if necessary.
-
Perform Coupling: With vigorous stirring, add the cold diazonium salt solution from Protocol 1 dropwise to the cold β-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[9]
-
Complete the Reaction: Maintain the temperature below 5 °C throughout the addition. After all the diazonium salt has been added, continue to stir the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the azo dye product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or a low-temperature oven.
By understanding the chemical principles and meticulously applying these troubleshooting strategies and protocols, you can significantly improve the yields of azo dyes derived from challenging electron-poor anilines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. Azo coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 3-Chloro-2-methyl-4-nitroaniline by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Chemical Synthesis
3-Chloro-2-methyl-4-nitroaniline is a key intermediate in the synthesis of various high-value chemical entities, including pigments, dyes, and active pharmaceutical ingredients (APIs). In the context of drug development and manufacturing, the purity of such a starting material is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final product. The presence of even trace-level impurities, such as positional isomers or unreacted precursors, can lead to downstream reaction failures, the formation of toxic by-products, or compromised API performance.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of synthesized this compound, offering field-proven insights into method selection and validation. We will explore the causality behind chromatographic choices and present a robust, self-validating protocol for immediate application.
Anticipating the Challenge: Potential Impurity Profile
A robust analytical method is built upon a foundational understanding of the synthetic route and the potential impurities it may generate. This compound is typically synthesized via a multi-step process, often starting from 2-methylaniline (o-toluidine). A plausible synthetic pathway involves acetylation, nitration, chlorination, and subsequent deacetylation.
References
Introduction: The Imperative for Rigorous Validation in Pharmaceutical Intermediate Synthesis
An In-Depth Technical Guide to the Synthesis Validation of 3-Chloro-2-methyl-4-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is a key chemical intermediate in the synthesis of various dyes, pigments, and, critically, active pharmaceutical ingredients (APIs). As a building block for more complex molecules, its purity and identity are paramount. Any impurities, whether they are unreacted starting materials, by-products, or isomers, can carry through the manufacturing process, potentially compromising the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method to confirm the successful synthesis and purity of this intermediate is not merely a quality control measure but a foundational requirement for regulatory compliance and patient safety.
This guide provides a comprehensive framework for the validation of this compound synthesis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with alternative analytical technologies, and provide detailed, self-validating protocols grounded in authoritative standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Synthesis Context: A Plausible Synthetic Pathway
To validate a synthesis, we must first understand it. A common route to halogenated nitroanilines involves the controlled halogenation of a suitable aniline precursor. For this compound, a plausible pathway begins with the chlorination of 2-methyl-4-nitroaniline.
-
Starting Material: 2-methyl-4-nitroaniline
-
Reagent: A chlorinating agent such as N-chlorosuccinimide (NCS) or t-butyl hypochlorite.[4]
-
Reaction: The chlorinating agent selectively adds a chlorine atom to the aromatic ring. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups (ortho-, para-directing) and the nitro (-NO₂) group (meta-directing) guide the chlorine to the C3 position, ortho to the amino group and meta to the nitro group.
This reaction can yield not only the desired product but also potential impurities, including unreacted starting material, over-chlorinated species, or other positional isomers. It is the job of the analytical chemist to develop a method that can separate, identify, and quantify these components.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[5][6] The technique offers a powerful combination of chromatographic separation (GC) and structural identification (MS), making it a gold standard for both qualitative and quantitative analysis.
Causality of Methodological Choices
The development of a robust GC-MS method is not arbitrary; each parameter is chosen to optimize the separation and detection of the target analyte and its potential impurities.
-
Gas Chromatograph (GC): The GC separates components of the sample mixture based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometer (MS): The MS acts as the detector, bombarding the separated components with electrons to generate charged fragments. The pattern of these fragments—the mass spectrum—serves as a unique molecular "fingerprint" for identification.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the instrument is performing correctly before sample analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized reaction mixture.
-
Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working standard of approximately 10 µg/mL for initial analysis.
-
-
Instrumentation:
-
GC System: Agilent GC system (or equivalent) equipped with a split/splitless injector and a mass selective detector.
-
GC Column: An Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is an excellent choice.[7] This non-polar column separates compounds primarily by boiling point and is inert enough to handle active compounds like aromatic amines.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[8][9]
-
-
GC Method Parameters:
-
Inlet Temperature: 280°C. This ensures rapid volatilization without thermal degradation.
-
Injection Mode: Splitless (1 µL injection volume). This mode is ideal for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes. (This program provides good separation between potential early-eluting solvents/impurities and the later-eluting target compound.)
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan.
-
Scan Range: 40-350 amu (atomic mass units). This range covers the expected mass of the parent compound and its key fragments.
-
Data Interpretation: Confirming Identity and Purity
The output of a GC-MS analysis is a chromatogram showing peaks over time. The mass spectrum of the peak corresponding to this compound is used for confirmation.
-
Retention Time (RT): The target compound should elute at a consistent RT under identical conditions.
-
Mass Spectrum Fragmentation: The EI mass spectrum provides structural confirmation. For this compound (Molecular Weight: 186.59 g/mol ), the expected fragmentation pattern would include:
-
Molecular Ion (M⁺): A peak at m/z 186, corresponding to the intact molecule with one electron removed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be visible at m/z 186 and 188.
-
Loss of NO₂: A significant fragment at m/z 140 ([M-NO₂]⁺), resulting from the cleavage of the nitro group.
-
Loss of Cl: A fragment at m/z 151 ([M-Cl]⁺).
-
Other Fragments: Additional fragments corresponding to the loss of a methyl group ([M-CH₃]⁺) or other characteristic cleavages.
-
ICH Q2(R2) Method Validation: A Framework for Trustworthiness
To ensure the GC-MS method is fit for its intended purpose, it must be validated according to ICH guidelines.[2][3][10] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application.
| Validation Parameter | Purpose | Typical Acceptance Criteria for an Impurity/Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, starting materials). | The analyte peak is well-resolved from other peaks (Resolution > 2). The mass spectrum of the analyte is consistent and not interfered with by co-eluting peaks. |
| Linearity & Range | To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a specified range. | Correlation coefficient (r²) ≥ 0.995 for a series of at least five concentrations. |
| Accuracy | To demonstrate the closeness of the test results to the true value. | % Recovery of a spiked known quantity of analyte into a sample matrix should be within 90-110%. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Relative Standard Deviation (%RSD) ≤ 5% for ≥6 replicate injections. Intermediate Precision: %RSD ≤ 10% for analyses conducted on different days or by different analysts. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1; precision at the LOQ should not exceed 20% RSD. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven ramp rate). | The system suitability parameters (e.g., peak resolution, tailing factor) remain within acceptable limits. |
Comparison of Analytical Alternatives
While GC-MS is a powerful tool, other techniques can also be employed for purity analysis. The choice of method depends on the specific properties of the analyte and potential impurities.[5][11][12]
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and specificity; provides structural information (mass spectrum); excellent for volatile and semi-volatile compounds.[6][12] | Not suitable for non-volatile or thermally labile impurities; may require derivatization for certain compounds. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection via UV absorbance. | Excellent for non-volatile or thermally unstable impurities; robust and widely available; non-destructive.[5][12] | Lower specificity than MS (identification based on retention time only); co-eluting impurities can be missed if they lack a UV chromophore. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS. | The "best of both worlds"; handles thermally labile and non-volatile compounds while providing structural information; highly sensitive and specific.[11][12] | Higher cost and complexity compared to HPLC-UV or GC-MS; potential for ion suppression from the sample matrix. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their charge-to-size ratio. | High separation efficiency and very small sample volume requirements; complementary separation mechanism to chromatography.[5][11] | Lower concentration sensitivity compared to GC-MS or LC-MS; can be less robust for complex sample matrices. |
Conclusion
The validation of this compound synthesis is a critical step in pharmaceutical manufacturing. A properly developed and validated GC-MS method provides an authoritative, trustworthy, and highly specific means of confirming the identity and purity of the final product. By following a structured validation protocol grounded in ICH guidelines, researchers and drug development professionals can ensure that the analytical data are reliable, reproducible, and scientifically sound. While alternative techniques like HPLC and LC-MS have their merits, particularly for analyzing non-volatile impurities, the combination of high-resolution separation and definitive mass-based identification makes GC-MS an indispensable tool for the validation of this key pharmaceutical intermediate.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. impactfactor.org [impactfactor.org]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. rroij.com [rroij.com]
- 12. biomedres.us [biomedres.us]
A Comparative Spectroscopic Guide to 3-Chloro-2-methyl-4-nitroaniline and Its Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of isomeric compounds are paramount. Positional isomers, while sharing the same molecular formula, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3-Chloro-2-methyl-4-nitroaniline and its key isomers, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.
Introduction to Substituted Nitroanilines
Substituted nitroanilines are a critical class of compounds, serving as versatile intermediates in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients. The specific arrangement of substituents—chloro, methyl, and nitro groups—on the aniline ring profoundly influences the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding these subtle differences is crucial for unambiguous structural elucidation and quality control.
This guide will focus on a comparative analysis of this compound and its isomers, primarily 5-Chloro-2-methyl-4-nitroaniline and 2-Chloro-6-methyl-4-nitroaniline, across three key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Basis of Spectroscopic Differentiation
The electronic and steric effects of the substituents are the primary drivers of the observed spectroscopic differences.
-
Nitro Group (-NO₂): A strong electron-withdrawing group, it significantly influences the electronic transitions observed in UV-Vis spectroscopy and deshields adjacent protons and carbons in NMR spectra.
-
Chloro Group (-Cl): An electronegative and electron-withdrawing group, it induces shifts in vibrational frequencies in FT-IR and influences chemical shifts in NMR.
-
Methyl Group (-CH₃): An electron-donating group, it can cause subtle shifts in electronic and vibrational spectra and provides a distinct signal in NMR.
-
Amino Group (-NH₂): An electron-donating group, its characteristic vibrations are readily observed in FT-IR, and it influences the electronic properties of the aromatic ring.
The interplay of these groups at different positions on the benzene ring creates a unique spectroscopic fingerprint for each isomer.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, the following standardized protocols are recommended for the spectroscopic analysis of chloro-methyl-nitroaniline isomers.
Sample Preparation
For accurate spectroscopic measurements, ensure the sample is of high purity, typically >98%, as confirmed by chromatographic methods.
FT-IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Instrument: A calibrated FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Procedure (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
UV-Vis Spectroscopy
-
Solvent: Use spectroscopic grade solvents of varying polarity (e.g., ethanol, acetonitrile, cyclohexane) to observe any solvatochromic shifts.
-
Concentration: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (ideally < 1 AU).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Spectral Range: 200-800 nm.
-
Procedure:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
NMR Spectroscopy
-
Solvent: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Reference: Use tetramethylsilane (TMS) as an internal standard (0 ppm).
Spectroscopic Data Comparison
FT-IR Spectroscopic Analysis
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational modes to consider are the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, C-H aromatic stretching, and the C-Cl stretching.
| Vibrational Mode | This compound (Predicted) | 2-Chloro-4-nitroaniline[1] | 2-Chloro-6-methylaniline |
| N-H Stretching (asym/sym) | ~3500-3300 cm⁻¹ | ~3400-3300 cm⁻¹ | ~3450-3350 cm⁻¹ |
| C-H Aromatic Stretching | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| NO₂ Asymmetric Stretching | ~1520-1500 cm⁻¹ | ~1525 cm⁻¹ | Not Applicable |
| NO₂ Symmetric Stretching | ~1350-1330 cm⁻¹ | ~1340 cm⁻¹ | Not Applicable |
| C-Cl Stretching | ~750-700 cm⁻¹ | ~740 cm⁻¹ | ~750 cm⁻¹ |
The exact positions of the peaks can be influenced by intermolecular interactions in the solid state.
The position of the chloro and methyl groups relative to the amino and nitro groups will cause slight shifts in the vibrational frequencies. For instance, the steric hindrance from the ortho-methyl group in this compound may influence the hydrogen bonding of the adjacent amino group, leading to subtle changes in the N-H stretching frequencies compared to isomers where the methyl group is more distant.
UV-Vis Spectroscopic Analysis
The UV-Vis absorption spectrum is primarily influenced by the electronic transitions within the molecule, particularly the π → π* and n → π* transitions of the aromatic ring and the nitro group. The presence of both electron-donating (-NH₂, -CH₃) and electron-withdrawing (-NO₂, -Cl) groups leads to intramolecular charge transfer (ICT) bands.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Ethanol (Predicted) | ~390-410 | - |
| 2-Nitroaniline | - | - | - |
| 3-Nitroaniline | - | - | - |
| 4-Nitroaniline | - | - | - |
The λmax is expected to be red-shifted (bathochromic shift) in more polar solvents due to the stabilization of the excited state. The position of the substituents significantly impacts the extent of conjugation and the energy of the electronic transitions. In this compound, the para-relationship between the strong electron-donating amino group and the strong electron-withdrawing nitro group will result in a strong ICT band at a longer wavelength. The presence of the ortho-methyl group may cause some steric hindrance, potentially leading to a slight hypsochromic (blue) shift compared to a non-methylated analogue.
NMR Spectroscopic Analysis
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
¹H NMR Chemical Shifts (Predicted for this compound in CDCl₃):
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the nitro group will be the most deshielded.
-
Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent.
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.
¹³C NMR Chemical Shifts (Predicted for this compound in CDCl₃):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbons attached to the nitro and amino groups will be the most downfield and upfield, respectively. The carbon bearing the chloro group will also show a characteristic downfield shift.
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region (δ 15-25 ppm).
Comparative NMR Data for Isomers:
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Methyl-3-nitroaniline [2] | DMSO-d₆ | 7.07 (t), 6.93 (d), 6.88 (d), 5.54 (s, NH₂), 2.07 (s, CH₃) | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 (CH₃) |
| 4-Methyl-3-nitroaniline [2] | DMSO-d₆ | 7.15 (d), 7.09 (d), 6.80 (dd), 5.55 (s, NH₂), 2.31 (s, CH₃) | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 (CH₃) |
| 2-Methyl-5-nitroaniline [2] | DMSO-d₆ | 7.79 (d), 7.56 (dd), 7.25 (d), 2.16 (s, CH₃) | - |
| 4-Chloro-3-nitroaniline [2] | CDCl₃ | 7.26 (d), 7.13 (d), 6.78 (dd), 4.00 (s, NH₂) | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 |
The distinct splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectra are key to differentiating the isomers. For instance, the number of adjacent protons for each aromatic hydrogen will result in different multiplicities (singlet, doublet, triplet, etc.), providing a clear fingerprint for each substitution pattern.
Visualizing the Analytical Workflow
A systematic approach is essential for the efficient and accurate spectroscopic characterization of these isomers.
Caption: A logical workflow for the comprehensive spectroscopic analysis and structural elucidation of chloro-methyl-nitroaniline isomers.
Conclusion
The spectroscopic differentiation of this compound from its isomers is a challenging yet achievable task that relies on the careful application and interpretation of FT-IR, UV-Vis, and NMR data. While a complete experimental dataset for the primary compound of interest remains to be fully documented in publicly accessible literature, the principles outlined in this guide, along with the comparative data from known isomers, provide a robust framework for its characterization. The unique interplay of electronic and steric effects of the chloro, methyl, and nitro substituents creates a distinct spectroscopic fingerprint for each isomer, with NMR spectroscopy being the most definitive technique for unambiguous identification. This guide serves as a valuable resource for researchers, enabling them to confidently navigate the complexities of isomeric characterization in their synthetic and analytical endeavors.
References
A Comparative Guide to the Performance of Azo Dyes from 3-Chloro-2-methyl-4-nitroaniline and Other Key Anilines
This guide offers an in-depth technical comparison of the performance of azo dyes synthesized from 3-Chloro-2-methyl-4-nitroaniline against those derived from other structurally significant anilines, namely p-nitroaniline, 2-methyl-4-nitroaniline, and 3-chloroaniline. Tailored for researchers, scientists, and professionals in drug development and material science, this document provides a comparative analysis supported by available experimental data, detailed experimental protocols, and an exploration of the structure-performance relationships that govern the properties of these vital colorants.
Introduction: The Structural Nuances of Azo Dye Performance
Azo dyes represent the largest and most versatile class of synthetic organic colorants, finding extensive application in textiles, printing, and beyond.[1] Their performance characteristics, including color, tinctorial strength, and fastness properties, are intrinsically linked to the molecular structure of their precursors: the diazo component (an aromatic amine) and the coupling component.[2] The substituents on the aniline ring of the diazo component play a pivotal role in modulating the electronic properties of the resulting dye molecule, thereby influencing its absorption spectrum and stability.
This guide focuses on the performance of azo dyes derived from this compound. Due to a lack of extensive, publicly available experimental data for dyes specifically synthesized from this aniline, this guide will also provide a comparative analysis based on data from structurally similar anilines. By examining the effects of chloro, methyl, and nitro substituents in different positions on the aniline ring, we can project the expected performance of dyes from this compound and contextualize their potential applications.
The Chemistry of Azo Dye Synthesis: A Two-Step Process
The synthesis of azo dyes is a well-established process involving two primary reactions: diazotization and azo coupling.[3]
Diazotization
In this initial step, a primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3]
Azo Coupling
The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form the azo dye.[3] The specific coupling component used significantly influences the final color and properties of the dye.
Comparative Performance Analysis
The following sections present a comparative analysis of the performance of azo dyes derived from the anilines of interest, coupled with common coupling components: 2-naphthol, phenol, and N,N-dimethylaniline. The data for this compound is projected based on the known effects of its substituents, while the data for the other anilines is based on available experimental results.
Table 1: Comparative Performance Data of Azo Dyes from Various Anilines Coupled with 2-Naphthol
| Diazo Component | Predicted/Observed Color | λmax (nm) | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (1-5) |
| This compound | Red-Violet (Predicted) | ~500-520 | Good (5-6) | Very Good (4-5) | Good (4) |
| p-Nitroaniline | Red | ~480 | Good (5) | Very Good (4-5) | Good (4) |
| 2-Methyl-4-nitroaniline | Vibrant Red | ~490-500 | Good to Very Good (6-7) | Very Good to Excellent (4-5) | Good (4) |
| 3-Chloroaniline | Red-Orange | ~470-485 | Moderate to Good (4-5) | Good (4) | Good (3-4) |
| 3-Chloro-4-fluoroaniline | Red | 482 | 5 | 4 | 4 |
Note: Fastness ratings are on a scale of 1-8 for light fastness (8 being the best) and 1-5 for wash and rubbing fastness (5 being the best).[1][3]
Table 2: Comparative Performance Data of Azo Dyes from Various Anilines Coupled with Phenol
| Diazo Component | Predicted/Observed Color | λmax (nm) | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (1-5) |
| This compound | Orange-Red (Predicted) | ~460-480 | Good (5) | Very Good (4) | Good (3-4) |
| p-Nitroaniline | Orange | ~440-460 | Moderate (4) | Good (4) | Good (3-4) |
| 2-Methyl-4-nitroaniline | Red-Orange | ~450-470 | Good (5-6) | Very Good (4) | Good (3-4) |
| 3-Chloroaniline | Yellow-Orange | ~430-450 | Moderate (4) | Good (3-4) | Moderate (3) |
| 3-Chloro-4-fluoroaniline | Yellow-Orange | 445 | 4-5 | 4 | 3-4 |
Note: Fastness ratings are on a scale of 1-8 for light fastness (8 being the best) and 1-5 for wash and rubbing fastness (5 being the best).[3]
Table 3: Comparative Performance Data of Azo Dyes from Various Anilines Coupled with N,N-dimethylaniline
| Diazo Component | Predicted/Observed Color | λmax (nm) | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (1-5) |
| This compound | Red (Predicted) | ~490-510 | Good (5-6) | Very Good (4-5) | Good (4) |
| p-Nitroaniline | Red | ~480-495 | Good (5) | Very Good (4) | Good (4) |
| 2-Methyl-4-nitroaniline | Deep Red | ~495-510 | Good to Very Good (6) | Very Good to Excellent (4-5) | Good (4) |
| 3-Chloroaniline | Orange-Red | ~470-485 | Moderate to Good (4-5) | Good (4) | Good (3-4) |
| 3-Chloro-4-fluoroaniline | Orange | 475 | 5 | 4-5 | 4 |
Note: Fastness ratings are on a scale of 1-8 for light fastness (8 being the best) and 1-5 for wash and rubbing fastness (5 being the best).[3]
Analysis of Substituent Effects
The performance of the azo dyes is heavily influenced by the electronic nature of the substituents on the aniline ring:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group generally leads to a bathochromic shift (a shift to longer wavelengths or deeper colors) and often improves light fastness.[4]
-
Chloro Group (-Cl): This electron-withdrawing group also contributes to a bathochromic shift and can enhance the overall fastness properties of the dye.
-
Methyl Group (-CH₃): As an electron-donating group, the methyl group can have a variable effect on the color, often leading to a slight hypsochromic shift (a shift to shorter wavelengths or lighter colors) or a bathochromic shift depending on its position relative to the amino and nitro groups. It can also influence the solubility and affinity of the dye for certain fibers.[5]
For This compound , the combination of two electron-withdrawing groups (chloro and nitro) and one electron-donating group (methyl) is expected to result in dyes with deep shades (reds and violets) and good fastness properties. The specific positioning of these groups will fine-tune the electronic distribution and steric hindrance, impacting the final performance.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and performance evaluation of azo dyes.
General Protocol for Azo Dye Synthesis
This protocol outlines the synthesis of an azo dye from an aromatic amine and a coupling component, such as 2-naphthol.
Materials:
-
Aromatic amine (e.g., this compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling component (e.g., 2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
In a beaker, suspend the aromatic amine (0.01 mol) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.[3]
-
In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.[3]
-
Continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete diazotization.
-
-
Preparation of Coupling Component Solution:
-
In a separate beaker, dissolve the coupling component (0.01 mol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye will form.[3]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
-
Standard Protocols for Performance Evaluation
The following standard ISO methods are crucial for the objective evaluation of dye performance.
-
Light Fastness (ISO 105-B02): Dyed fabric samples are exposed to a xenon arc lamp, simulating sunlight. The degree of fading is assessed by comparing the exposed sample to a set of blue wool standards (rated 1 to 8), where a higher number indicates better light fastness.[1]
-
Wash Fastness (ISO 105-C06): A dyed fabric sample is washed with a standard soap solution, typically in the presence of an undyed multifiber strip. The change in color of the dyed sample and the degree of staining on the multifiber strip are evaluated using a grey scale (rated 1 to 5), with 5 representing no change.[1]
-
Rubbing Fastness (ISO 105-X12): The resistance of the color to rubbing is tested under both dry and wet conditions using a crockmeter. The amount of color transferred to a standard white cotton cloth is assessed using a grey scale (rated 1 to 5), where 5 indicates no color transfer.[1]
Visualization of Key Processes
To further elucidate the experimental workflow and the fundamental chemical transformation, the following diagrams are provided.
Conclusion
References
A Comparative Analysis of the Lightfastness of Azo Dyes Derived from Substituted Anilines
<
A Senior Application Scientist's Guide to Synthesis, Testing, and Structure-Performance Relationships
In the vast landscape of synthetic colorants, azo dyes, characterized by the }-\text{N}=\text{N}{-}$ chromophore, represent the most extensive and versatile class.[1] Their widespread use in textiles, printing, and coatings is attributable to their intense coloration and synthetic accessibility. However, a critical performance metric for any dye is its lightfastness—the resistance to fading upon exposure to light. The photodegradation of the azo linkage is a primary cause of color loss, and the stability of this bond is profoundly influenced by the electronic nature of the aromatic rings it connects.[2][3]
This guide provides a comprehensive framework for comparing the lightfastness of a series of azo dyes synthesized from anilines bearing different electronic substituents. We will explore the causal relationships between molecular structure and photostability, detailing the experimental protocols for synthesis and standardized lightfastness evaluation. This document is intended for researchers and scientists in dye chemistry and materials science, offering both a theoretical foundation and a practical, self-validating experimental workflow.
Theoretical Framework: Electronic Effects on Photostability
The photodegradation of azo dyes is a complex process, often initiated by the absorption of UV or visible light, which excites the molecule to a higher energy state.[3] This excitation can make the azo bond more susceptible to cleavage through oxidative or reductive pathways. The electronic properties of substituents on the aniline-derived portion of the dye molecule play a crucial role in modulating the electron density of the azo chromophore, thereby influencing its photostability.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (}{-NO_2}
) decrease the electron density on the azo bridge. This reduction can make the azo group less susceptible to photo-oxidation, a common degradation pathway. It has been observed that the presence of EWGs can retard the rate of fading.[2] -
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (}{-OCH_3}
) increase electron density on the azo linkage.[4][5][6] This heightened electron density can render the chromophore more vulnerable to electrophilic attack and photo-oxidative degradation, potentially leading to lower lightfastness. -
Halogens: Halogens like chlorine (}{-Cl}$) exhibit a dual electronic effect—they are inductively withdrawing but have a resonance-donating effect. Their overall impact on lightfastness can be complex and depends on their position relative to the azo group.
This guide will focus on synthesizing and comparing dyes from a parent aniline (unsubstituted), an EWG-substituted aniline (p-nitroaniline), and an EDG-substituted aniline (p-methoxyaniline) to empirically test these theoretical principles.
Experimental Design & Protocols
The experimental workflow is designed as a self-validating system, proceeding from synthesis and purification to standardized testing, allowing for a direct and reliable comparison of the dyes' performance.
Caption: Experimental workflow from synthesis to lightfastness assessment.
This protocol details the synthesis of an azo dye via the diazotization of a primary aromatic amine followed by coupling with 2-naphthol.[1][7][8] The procedure should be performed for each selected aniline (aniline, p-nitroaniline, p-methoxyaniline).
Causality Behind Experimental Choices:
-
Low Temperature (0-5°C): The diazotization reaction is performed in an ice bath because the diazonium salt intermediate is unstable at higher temperatures and can decompose, reducing the yield.[9][10]
-
Acidic Medium (HCl): Hydrochloric acid serves two purposes: it dissolves the aniline by forming its hydrochloride salt and it reacts with sodium nitrite to generate the necessary nitrous acid in situ.[8]
-
Alkaline Coupling: The azo coupling reaction is performed in an alkaline medium (NaOH) because the 2-naphthol is converted to the more electron-rich naphthoxide ion, which is highly activated and readily attacked by the weakly electrophilic diazonium ion.[8]
Step-by-Step Methodology:
-
Diazotization:
-
In a 250 mL beaker, dissolve 0.05 moles of the selected substituted aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 3.5 g (0.051 moles) of sodium nitrite (NaNO₂) in 20 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. Maintain the temperature below 5°C throughout the addition. Stir for an additional 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.
-
-
Preparation of Coupling Component:
-
In a 400 mL beaker, dissolve 7.2 g (0.05 moles) of 2-naphthol in 40 mL of 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5°C.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.[8]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Purification:
-
Filter the crude dye using a Buchner funnel and wash the precipitate with a generous amount of cold distilled water to remove any unreacted salts.
-
Recrystallize the dye from an appropriate solvent (e.g., ethanol or glacial acetic acid) to achieve high purity.
-
Dry the purified dye crystals in a vacuum oven at 60°C.
-
The lightfastness of the dyed substrates is evaluated according to the internationally recognized standard ISO 105-B02.[11][12] This method uses a xenon arc lamp to simulate natural daylight and a set of standardized blue wool references for comparison.[11][13]
Causality Behind Experimental Choices:
-
Xenon Arc Lamp: A xenon arc lamp with appropriate filters is specified because its spectral output closely matches that of natural sunlight, ensuring the test is representative of real-world conditions.[11]
-
Blue Wool References: The Blue Wool Scale consists of eight strips of wool dyed with blue dyes of progressively higher lightfastness (1 = very poor, 8 = excellent).[14] By exposing these references alongside the test samples, a reliable relative assessment can be made by observing which reference fades to the same degree as the sample.[13][14] This provides a standardized, semi-quantitative rating.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Prepare a 1% (w/v) solution of each purified dye in a suitable solvent.
-
Immerse swatches of a standard textile substrate (e.g., scoured cotton) in the dye solutions and heat according to a standard dyeing procedure for that fiber type.
-
Rinse the dyed swatches thoroughly to remove any unfixed dye and allow them to air dry.
-
-
Mounting and Exposure:
-
Mount the dyed fabric swatches onto sample cards. Partially cover each swatch with an opaque mask to create an unexposed area for comparison.
-
Mount the Blue Wool references (1-8) on a separate card in the same manner.
-
Place the samples and references in a calibrated xenon arc lightfastness tester that conforms to ISO 105-B02 specifications.[11][15]
-
-
Evaluation:
-
Operate the instrument under the specified conditions (e.g., irradiance, temperature, humidity).
-
Periodically inspect the samples and the blue wool references.
-
The test is complete for a given sample when the contrast between its exposed and unexposed parts is equal to grade 4 on the Grey Scale for Assessing Change in Colour (ISO 105-A02).
-
Identify which of the Blue Wool references shows a similar degree of fading. The lightfastness rating of the sample is the number of that Blue Wool reference.
-
Expected Results & Discussion
The experimental data from this guide would be expected to demonstrate a clear structure-performance relationship. The results can be effectively summarized for comparison.
Table 1: Hypothetical Lightfastness Data for Substituted Aniline Azo Dyes
| Substituent on Aniline Ring | Aniline Precursor | Expected Dye Color | Lightfastness Rating (Blue Wool Scale) |
| Hydrogen (Control) | Aniline | Orange-Red | 4 |
| Electron-Donating (-OCH₃) | p-Methoxyaniline | Deep Red | 3-4 |
| Electron-Withdrawing (-NO₂) | p-Nitroaniline | Dark Red/Brown | 5 |
Discussion of Expected Trends:
The hypothetical results in Table 1 align with established chemical principles. The dye derived from p-nitroaniline, bearing a strong EWG, is expected to show the highest lightfastness rating (5). This enhanced stability is attributed to the nitro group's ability to reduce electron density on the azo chromophore, making it more resistant to photo-oxidative cleavage.[2][16]
In contrast, the dye from p-methoxyaniline (an EDG) would likely exhibit lower lightfastness (3-4) than the unsubstituted aniline control. The methoxy group increases the electron density of the azo linkage, rendering it more susceptible to photodegradation. The unsubstituted aniline-based dye serves as a baseline, with its performance falling between the two electronically modified derivatives.
Caption: Influence of substituents on azo bond stability and lightfastness.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to comparing the lightfastness of azo dyes derived from substituted anilines. By integrating synthesis with standardized testing, it is possible to clearly demonstrate the profound impact of molecular electronic structure on dye performance. The findings consistently show that electron-withdrawing groups tend to enhance photostability, while electron-donating groups often diminish it. These fundamental principles are invaluable for the rational design of novel, high-performance colorants for demanding applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 8. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. ISO 105-B02 | Q-Lab [q-lab.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Analysis of Impurites in the Synthesis of 3-Chloro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of impurities that can arise during the synthesis of 3-Chloro-2-methyl-4-nitroaniline, a key intermediate in various manufacturing processes. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. This document outlines the common synthetic pathways, potential impurities, and a comparative analysis of analytical methodologies for their detection and quantification.
Synthetic Routes and Potential Impurities
The primary route for synthesizing this compound typically involves the nitration of 3-chloro-2-methylaniline. This process, while effective, can lead to the formation of several process-related impurities.
Common Impurities Include:
-
Unreacted Starting Material: 3-Chloro-2-methylaniline.
-
Positional Isomers: Such as 2-methyl-4-nitroaniline and other isomers formed due to the directing effects of the substituents on the aromatic ring.
-
Over-nitrated Byproducts: Dinitro derivatives can be formed under harsh nitration conditions.
-
Degradation Products: Formed if the reaction is subjected to high temperatures or other extreme conditions.
It is crucial to have robust analytical methods to separate and quantify these potential impurities to ensure the quality of the final product.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is vital for the accurate identification and quantification of impurities. The most common and effective methods for analyzing substituted nitroanilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography (GC/GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds.[2] | Volatile and thermally stable compounds.[1] |
| Sensitivity | High, especially when coupled with Mass Spectrometry (LC-MS). | Very high, particularly with specific detectors like a Nitrogen Phosphorus Detector (NPD) or when coupled with MS.[3] |
| Key Advantages | Versatility for a wide range of compounds and high sensitivity with MS detection.[3] | Excellent separation efficiency for volatile compounds and established, robust methods.[3] |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization.[4][5] |
For this compound and its likely impurities, HPLC is often the preferred method due to the thermally labile nature of some nitroaniline derivatives.[4][5] However, GC-MS can be a powerful tool for identifying volatile impurities and residual solvents.[1]
Experimental Protocols
Reproducible and reliable results depend on detailed and validated methodologies. Below are representative experimental protocols for the analysis of this compound.
This method is suitable for the simultaneous quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A standard reversed-phase HPLC system with UV detection is recommended.[6]
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) provides good separation.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm, where nitroaromatic compounds exhibit strong absorbance.[2][6]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
Standard Preparation:
-
Prepare individual stock solutions of this compound and any available impurity reference standards in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.[6]
This method is particularly useful for the identification and quantification of volatile impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.[7]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 150°C at 3°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.[8]
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.[1]
Data Presentation and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] Quantification of specific impurities is achieved by constructing a calibration curve from the reference standards.
Table 1: Hypothetical HPLC Data for Impurity Analysis
| Compound | Retention Time (min) | Area (%) |
| 3-Chloro-2-methylaniline | 4.5 | 0.15 |
| 2-Methyl-4-nitroaniline | 6.2 | 0.30 |
| This compound | 8.1 | 99.45 |
| Dinitro-derivative | 10.3 | 0.10 |
GC-MS provides both retention time and mass spectral data, allowing for the confident identification of impurities.
Table 2: Hypothetical GC-MS Data for Volatile Impurities
| Impurity | Retention Time (min) | Key Mass Fragments (m/z) |
| Toluene (Residual Solvent) | 5.8 | 91, 65, 39 |
| 3-Chloro-2-methylaniline | 12.3 | 141, 106, 77 |
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the typical workflows for impurity characterization.
Caption: HPLC experimental workflow for impurity analysis.
Caption: GC-MS experimental workflow for impurity analysis.
Conclusion
The comprehensive analysis of impurities in the synthesis of this compound is essential for ensuring product quality and consistency. A combination of HPLC and GC-MS provides a robust analytical strategy for the identification and quantification of a wide range of potential impurities. The methodologies and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in establishing effective quality control measures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to the Quantitative Analysis of 3-Chloro-2-methyl-4-nitroaniline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Chloro-2-methyl-4-nitroaniline, a key intermediate in various synthetic pathways, is paramount for reaction monitoring, yield optimization, and impurity profiling. The selection of an appropriate analytical technique is contingent upon several factors, including the complexity of the reaction matrix, required sensitivity, and available instrumentation. This guide critically evaluates the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
HPLC, particularly in its reversed-phase modality (RP-HPLC), stands as the preeminent technique for the analysis of moderately polar and thermolabile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target analyte from starting materials, reagents, and byproducts within a complex reaction mixture.[1][2]
Scientific Principles and Rationale
RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. This compound, being a substituted aromatic amine, possesses moderate polarity, allowing for strong retention and subsequent elution with an appropriate mobile phase gradient. The choice of a C18 column is predicated on its hydrophobicity, which provides excellent separation for a wide range of organic molecules.[1] A mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol allows for the fine-tuning of retention times and peak resolution. UV detection is highly suitable for this analyte due to the presence of the nitroaniline chromophore, which exhibits strong absorbance in the UV region.[3]
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a validated starting point for method development. Optimization will be necessary based on the specific reaction matrix.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
This compound analytical standard
-
Starting materials and potential byproducts for identification
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phase components:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Degas both solvents prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Withdraw a small, accurately measured aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range. The dilution factor must be recorded.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by acquiring a UV spectrum of the standard (typically around 254 nm or the λmax of the nitroaniline chromophore).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Return to 30% B
-
18.1-25 min: Equilibrate at 30% B
-
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample(s).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the concentration using the calibration curve.
-
Visualization of HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Section 2: Gas Chromatography (GC) - A Viable Alternative
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For aniline derivatives, GC can be a suitable alternative to HPLC, though careful consideration of the analyte's properties is necessary.[4]
Scientific Principles and Rationale
GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium or nitrogen). While many anilines can be analyzed directly, derivatization is sometimes employed to improve thermal stability and chromatographic peak shape.[5][6] For this compound, direct analysis is often feasible. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers higher selectivity and confident identification.
Experimental Protocol: GC-FID/MS
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, a suitable capillary column, and an FID or MS detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
High-purity carrier gas (Helium or Hydrogen)
-
Solvent for dilution (e.g., acetone, ethyl acetate - HPLC grade)
-
This compound analytical standard
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
-
-
Sample Preparation:
-
Dilute an accurately measured aliquot of the reaction mixture with the chosen solvent to a concentration within the linear range of the detector.
-
If the reaction solvent is not compatible with the GC system (e.g., high boiling point), a liquid-liquid extraction may be necessary.
-
Filter the diluted sample if it contains particulates.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration.
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Constant flow mode (e.g., 1.2 mL/min Helium)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Detector Temperature (FID): 300 °C
-
MS Transfer Line Temperature: 280 °C (if using MS)
-
-
Analysis and Quantification:
-
Analyze the calibration standards to establish a calibration curve.
-
Analyze the prepared samples.
-
Identify the analyte peak by its retention time and, if using MS, its mass spectrum.
-
Calculate the concentration based on the calibration curve.
-
Visualization of GC Workflow
Caption: Workflow for quantitative analysis of this compound by GC.
Section 3: UV-Vis Spectroscopy - A Rapid Screening Tool
UV-Vis spectroscopy offers a simple and rapid method for quantitative analysis but is generally less selective than chromatographic techniques. Its utility is often limited to reaction mixtures where the analyte is the primary absorbing species at a specific wavelength, or for preliminary, semi-quantitative assessments.
Scientific Principles and Rationale
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Nitroanilines have a strong chromophore that absorbs UV-Vis radiation.[7] By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration can be determined. However, this method is prone to interference from other components in the reaction mixture that also absorb at or near the same wavelength.
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Solvent for dilution (must be transparent in the measurement wavelength range, e.g., ethanol, methanol)
-
This compound analytical standard
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of the this compound standard in the chosen solvent.
-
Scan the solution across a range of wavelengths (e.g., 200-500 nm) to identify the wavelength of maximum absorbance.[7]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the standard.
-
Create a series of dilutions to generate calibration standards with absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).
-
-
Sample Preparation:
-
Dilute a precise aliquot of the reaction mixture with the solvent to bring the expected absorbance into the linear range. A significant dilution is often required.
-
A "blank" reaction mixture (without the starting material that forms the chromophore) should be used as the reference if possible to correct for matrix effects.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a cuvette filled with the pure solvent (or the blank reaction mixture).
-
Measure the absorbance of each calibration standard and the prepared sample(s).
-
-
Analysis and Quantification:
-
Plot a calibration curve of Absorbance vs. Concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
Visualization of UV-Vis Workflow
Caption: Workflow for quantitative analysis of this compound by UV-Vis Spectroscopy.
Section 4: Comparative Analysis and Method Selection
The choice of analytical method is a critical decision that impacts the reliability and validity of the obtained data. The following table provides a comparative summary to guide the selection process.
| Feature | HPLC | GC | UV-Vis Spectroscopy |
| Selectivity | Excellent | Very Good | Poor to Moderate |
| Sensitivity | Very Good | Excellent (especially with MS) | Good |
| Applicability | Broad (polar, non-volatile compounds) | Volatile, thermally stable compounds | Compounds with strong chromophores |
| Sample Throughput | Moderate | Moderate | High |
| Matrix Interference | Low (due to separation) | Low to Moderate | High |
| Cost & Complexity | High | High | Low |
| Best For | Accurate quantification in complex mixtures | Analysis of volatile byproducts | Rapid, preliminary screening |
Expert Recommendation:
For the robust and accurate quantitative analysis of this compound in a typical organic reaction mixture, RP-HPLC with UV detection is the recommended method. Its superior selectivity allows for the clear separation of the analyte from structurally similar compounds, which is crucial for avoiding overestimation of the product and for monitoring the formation of impurities.
GC-FID/MS is a strong secondary choice, particularly if the reaction byproducts are also of interest and are amenable to gas chromatography. However, the thermal stability of this compound should be confirmed to avoid on-column degradation.
UV-Vis Spectroscopy should be reserved for situations where a rapid, estimation of concentration is sufficient and the reaction matrix is simple and well-characterized, with minimal interfering substances.
Section 5: Method Validation
Regardless of the chosen technique, proper method validation is essential to ensure the reliability of the results.[8][9] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Chloro-2-methyl-4-nitroaniline
As laboratory professionals at the forefront of scientific innovation, our commitment to safety is as paramount as our research goals. This guide provides essential, field-tested protocols for the safe handling of 3-Chloro-2-methyl-4-nitroaniline, a compound requiring meticulous attention to safety procedures. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your work.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a toxic substance.[1] Acute exposure through ingestion, skin contact, or inhalation can be harmful.[1] Prolonged or repeated exposure may lead to organ damage.[1] Therefore, a comprehensive safety strategy is not merely a recommendation but a necessity.
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet[1]
Core Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The "why" behind each piece of equipment is as important as the "what."
Engineering Controls: The Primary Barrier
Before considering personal protective equipment, appropriate engineering controls must be in place. All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][3] The fume hood acts as a primary containment device, drawing away harmful vapors and dust.
Personal Protective Equipment Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption, a primary route of exposure.[1][2] Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[2] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from accidental splashes of solutions or contact with airborne particles.[2][4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | Not typically required when using a fume hood | A properly functioning fume hood provides adequate respiratory protection.[2][3] In the event of a large spill or ventilation failure, a respirator may be necessary.[5] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational Protocols: From Preparation to Disposal
A systematic approach to handling this compound is crucial for minimizing risk.
Pre-operational Checklist
-
Verify Fume Hood Functionality: Ensure the fume hood is operational and the airflow is adequate.
-
Inspect PPE: Check gloves for any signs of damage or degradation before use.[1][4] Ensure eye protection is clean and fits properly.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[6]
-
Review the Safety Data Sheet (SDS): Familiarize yourself with the specific hazards, handling precautions, and emergency procedures for this compound.[1][6]
Step-by-Step Handling Procedure
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Don the inner pair of nitrile gloves, followed by the outer pair.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood to prevent the generation of dust in the open lab.[1] Use a spatula for transfers and avoid creating airborne dust.
-
In Solution: When working with solutions of this compound, handle all transfers and reactions within the fume hood.
-
Post-handling: After completing your work, wipe down the work area in the fume hood with an appropriate solvent.
PPE Doffing and Disposal Procedure
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Lab Coat: Remove your lab coat, being careful to avoid contact with any potentially contaminated areas.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves and dispose of them in the hazardous waste container.
-
Eye Protection: Remove your safety glasses or goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1][3]
Emergency Preparedness: A Plan for the Unexpected
Spill Response
In the event of a small spill within the fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Use an appropriate absorbent material to contain the spill.
-
Cleanup: Carefully collect the absorbed material and contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[2]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Waste Disposal: A Responsible Conclusion
All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste according to your institution's and local regulations.[1][6] Do not mix with other waste streams.[1]
Visualizing the Workflow: PPE Selection and Decontamination
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
